1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-oxa-8-azaspiro[4.5]decan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7-5-8(11-6-7)1-3-9-4-2-8;/h9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDQRJDGTZYKAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information on 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride. A comprehensive experimental characterization of this compound is not available in the public domain. This guide, therefore, highlights existing data and identifies significant information gaps.
Core Chemical Properties
This compound is a heterocyclic organic compound with a spirocyclic structure. It is available commercially, often classified as a building block for the synthesis of more complex molecules, particularly in the field of protein degradation.[1]
Table 1: Chemical and Physical Data for this compound
| Property | Data |
| Molecular Formula | C₈H₁₄ClNO₂[1][2] |
| Molecular Weight | 191.66 g/mol [1] |
| CAS Number | 133382-42-0[1][2][3][4] |
| Appearance | Solid (inferred) |
| Density | 1.148 g/cm³[5] |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| Stability | Data not available |
Biological Activity and Potential Applications
Direct studies on the biological activity and mechanism of action of this compound are not currently published. However, research on structurally related 1-oxa-8-azaspiro[4.5]decane derivatives provides insights into its potential therapeutic applications.
Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have been investigated for their affinity to various biological targets:
-
Sigma-1 (σ1) Receptor Ligands: Certain derivatives have shown high affinity for σ1 receptors, suggesting potential applications in neurology and for the development of imaging agents for positron emission tomography (PET).[6]
-
Muscarinic M1 Receptor Agonists: Related compounds have been explored as agonists for the M1 muscarinic acetylcholine receptor, a target for cognitive disorders.[5]
-
Antihypertensive Agents: Some substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have demonstrated antihypertensive properties.
-
Neuropeptide Y5 (NPY Y5) Receptor Antagonists: Derivatives have been studied as antagonists of the NPY Y5 receptor, which is implicated in the regulation of food intake, suggesting potential in the treatment of eating disorders.[7]
The relevance of these findings to this compound would require direct experimental validation.
Experimental Protocols and Analysis
Detailed experimental protocols for the synthesis, purification, and analytical characterization of this compound are not available in peer-reviewed literature. Commercial suppliers may possess this data, but it is not publicly disclosed.[8]
A generalized workflow for the synthesis and characterization of a novel chemical entity like this would typically involve the following stages:
Caption: A generalized workflow for chemical synthesis, purification, and analysis.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, safety data for isomeric and related compounds, such as 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride and 2-Oxa-8-azaspiro[4.5]decane hydrochloride, indicate the following potential hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[9]
-
Causes skin irritation (Skin corrosion/irritation, Category 2)[9]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[9]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[9]
Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.
Conclusion and Future Directions
This compound is a chemical entity with potential applications in drug discovery, suggested by the biological activities of its structural analogs. However, there is a significant lack of publicly available data regarding its specific chemical properties, biological activity, and safety profile. Further research is required to fully characterize this compound and explore its therapeutic potential. This would involve detailed spectroscopic analysis, determination of its physicochemical properties, and comprehensive biological screening.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1-Oxa-8-azaspiro[4.5]decan-3-one, hydrochloride (1:1)|CAS 133382-42-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. 133382-42-0|this compound|BLD Pharm [bldpharm.com]
- 4. [133382-42-0], MFCD13193037, this compound [combi-blocks.com]
- 5. 133382-42-0[this compound 95%]- Jizhi Biochemical [acmec.com.cn]
- 6. keyorganics.net [keyorganics.net]
- 7. WO2008092888A1 - 1-oxa-3-azaspiro[4,5]decan--2-one derivatives for the treatment of eating disorders - Google Patents [patents.google.com]
- 8. 133382-42-0 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride: Molecular Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological applications of 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, with a focus on presenting detailed experimental protocols and quantitative data.
Molecular Structure and Properties
This compound is a spirocyclic organic compound. The core structure features a piperidine ring fused to a γ-butyrolactone ring through a spiro carbon atom. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for pharmaceutical applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 133382-42-0 | [1] |
| Molecular Formula | C₈H₁₄ClNO₂ | [1] |
| Molecular Weight | 191.66 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Purity | ≥95% | [1] |
| Storage | 2-8°C | [2] |
Synthesis and Characterization
A plausible synthetic approach, based on related literature, could involve the following key steps:
Caption: Generalized synthetic workflow for this compound.
General Experimental Protocol for the Synthesis of the 1-Oxa-8-azaspiro[4.5]decane Scaffold
The synthesis of the core spirocyclic system is a crucial step. A representative protocol for a related derivative, as described by Jia et al. (2020) for σ₁ receptor ligands, involves the following transformations. Please note: This is an illustrative protocol for the scaffold and not for the specific 3-one derivative.
Materials:
-
N-Boc-4-piperidone
-
(2-Bromoethoxy)acetaldehyde diethyl acetal
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Standard work-up and purification reagents
Procedure:
-
Alkynylation: To a solution of (2-bromoethoxy)acetaldehyde diethyl acetal in anhydrous THF at -78°C, n-BuLi is added dropwise. The mixture is stirred for 1 hour, followed by the addition of a solution of N-Boc-4-piperidone in anhydrous THF. The reaction is allowed to warm to room temperature and stirred overnight.
-
Cyclization: The reaction mixture is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then treated with a solution of hydrochloric acid in methanol to induce cyclization and deprotection of the acetal, affording the 1-oxa-8-azaspiro[4.5]decane core.
-
Purification: The resulting product is purified by column chromatography on silica gel.
Characterization Data
Detailed experimental spectral data for this compound is not publicly available. However, based on the molecular structure, the expected spectral characteristics are summarized below.
Table 2: Predicted Spectroscopic Data for 1-Oxa-8-azaspiro[4.5]decan-3-one
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the piperidine and lactone ring protons. Chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl and ether functionalities. |
| ¹³C NMR | A characteristic signal for the spiro carbon, a downfield signal for the carbonyl carbon of the lactone, and signals for the carbons of the piperidine and lactone rings. |
| FTIR (cm⁻¹) | A strong absorption band for the C=O stretch of the γ-lactone (typically around 1770 cm⁻¹), C-O stretching bands, and N-H stretching and bending vibrations for the hydrochloride salt. |
| Mass Spec. (m/z) | The mass spectrum would be expected to show the molecular ion peak corresponding to the free base (C₈H₁₃NO₂) at m/z 155.09, along with characteristic fragmentation patterns. |
Biological Activity and Signaling Pathways
The 1-oxa-8-azaspiro[4.5]decane scaffold is a key pharmacophore in a series of potent and selective ligands for the sigma-1 (σ₁) receptor.[3] The σ₁ receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions and pathological conditions.
Caption: Potential signaling pathways modulated by 1-oxa-8-azaspiro[4.5]decane derivatives via the sigma-1 receptor.
Therapeutic Potential
Given the role of the σ₁ receptor in various neurological and psychiatric disorders, ligands based on the 1-oxa-8-azaspiro[4.5]decane scaffold are being investigated for their therapeutic potential in:
-
Neurodegenerative Diseases: The neuroprotective properties of σ₁ receptor ligands make them attractive candidates for conditions like Alzheimer's and Parkinson's disease.
-
Neuropathic Pain: Modulation of the σ₁ receptor has been shown to alleviate chronic pain states.
-
Psychiatric Disorders: The receptor's involvement in mood regulation and cognition suggests potential applications in treating depression and anxiety.
-
Oncology: The overexpression of σ₁ receptors in some cancer cells has led to the exploration of σ₁ ligands as potential anti-cancer agents.[4]
Furthermore, a patent has described 1-oxa-3-azaspiro[4.5]decan-2-one derivatives, which are structurally related to the title compound, for the treatment of eating disorders.[5]
Conclusion
This compound represents a promising chemical scaffold for the development of novel therapeutics, particularly those targeting the sigma-1 receptor. While detailed synthetic and characterization data for this specific compound remain to be fully disclosed in the public domain, the available literature on related analogs provides a strong foundation for its synthesis and highlights its potential biological significance. Further research is warranted to fully elucidate its pharmacological profile and therapeutic utility. This guide serves as a foundational resource for researchers embarking on the study of this and related spirocyclic compounds.
References
- 1. calpaclab.com [calpaclab.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2008092888A1 - 1-oxa-3-azaspiro[4,5]decan--2-one derivatives for the treatment of eating disorders - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride: A Key Building Block in Modern Drug Discovery
Introduction
1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride, identified by CAS number 133382-42-0, is a heterocyclic organic compound that has garnered significant interest within the scientific and drug development communities. Its rigid, three-dimensional spirocyclic structure makes it an attractive scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, its emerging applications as a crucial building block, particularly in the field of targeted protein degradation. While detailed biological studies on this specific molecule are not extensively available in public literature, its utility is primarily demonstrated through the properties of the advanced molecules synthesized from it.
Chemical and Physical Properties
Below is a summary of the known physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 133382-42-0 | [1] |
| Molecular Formula | C₈H₁₄ClNO₂ | [1] |
| Molecular Weight | 191.66 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Product Family | Protein Degrader Building Blocks, Heterocyclic Building Blocks | [1] |
Characterization of this compound is typically performed using standard analytical techniques to confirm its structure and purity. While specific spectra are not publicly available, chemical vendors confirm that analytical data, including ¹H NMR, HPLC, and LC-MS, are available upon request.
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules. Its spirocyclic nature provides a rigid framework that can be strategically incorporated into drug candidates to improve their pharmacological properties.
Role as a Linker in Proteolysis Targeting Chimeras (PROTACs)
A significant application of this scaffold is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The 1-oxa-8-azaspiro[4.5]decane core is often used as a rigid linker connecting the target-binding ligand and the E3 ligase-binding ligand.
A notable example is the use of a derivative, 3-(dimethoxymethyl)-1-oxa-8-azaspiro[4.5]decane, in the synthesis of ERD-1233, a potent and orally bioavailable estrogen receptor (ER) PROTAC degrader for the treatment of ER+ human breast cancer.
Scaffold for Selective Sigma-1 (σ1) Receptor Ligands
Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have been synthesized and evaluated as selective ligands for the sigma-1 (σ1) receptor, a protein implicated in various central nervous system disorders. These studies highlight the potential of this chemical motif in developing novel therapeutics and imaging agents.
Quantitative Data from Derivative Studies
The following table summarizes the binding affinities of several 1-oxa-8-azaspiro[4.5]decane derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors.
| Compound | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (Ki σ2 / Ki σ1) |
| Derivative 1 | 0.47 | >100 | >213 |
| Derivative 2 | 1.2 | 26.4 | 22 |
| Derivative 3 | 3.5 | 154 | 44 |
| Derivative 4 | 12.1 | 24.2 | 2 |
Data extracted from studies on derivatives of the core scaffold.
Experimental Protocols
While a specific synthesis for this compound is not detailed in the available literature, a general synthetic workflow for related derivatives has been described.
General Procedure for Synthesis of 1-Oxa-8-azaspiro[4.5]decane Derivatives
The synthesis of derivatives often involves a multi-step process that may include the formation of the spirocyclic core, followed by functionalization of the piperidine nitrogen. For instance, the synthesis of σ1 receptor ligands based on this scaffold has been reported to involve the reductive amination of a suitable ketone precursor, followed by N-alkylation to introduce the desired pharmacophore.
Protocol for In Vitro Receptor Binding Assays
Receptor binding affinities (Ki values) are typically determined through competitive radioligand binding assays. For σ1 receptors, this often involves using a known radioligand (e.g., [³H]-(+)-pentazocine) and membranes prepared from cells expressing the receptor. The ability of the test compound to displace the radioligand is measured at various concentrations, and the IC₅₀ is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Protocol for In Vivo Biodistribution Studies
For radiolabeled derivatives, biodistribution studies in animal models (e.g., mice) are conducted to assess the uptake and clearance of the compound in various organs, including the brain. This involves injecting the radiolabeled compound and, at specific time points, dissecting tissues and measuring the radioactivity using a gamma counter. The results are often expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
This compound is a valuable and versatile building block in contemporary drug discovery. Its rigid, three-dimensional structure is particularly well-suited for its role as a linker in the rapidly advancing field of targeted protein degradation with PROTACs. Furthermore, its core structure has proven to be a promising scaffold for the development of selective ligands for challenging targets such as the sigma-1 receptor. While the biological activity of this specific compound in isolation is not the primary focus of research, its importance as a foundational element for creating novel therapeutics and molecular probes is well-established. Future research will likely continue to leverage this and similar spirocyclic scaffolds to generate drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.
References
Technical Guide: Spectroscopic Profile of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride (CAS No: 133382-42-0). Due to the absence of publicly available experimental spectra, this document presents predicted spectroscopic data generated from computational models and expert analysis, alongside detailed, generalized experimental protocols for acquiring such data.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 133382-42-0 |
| Molecular Formula | C₈H₁₄ClNO₂ |
| Molecular Weight | 191.66 g/mol |
| Chemical Structure | ![]() |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are intended to serve as a reference for researchers in the absence of experimental data.
Predicted ¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.5 | br s | 2H | N-H₂⁺ |
| ~4.35 | s | 2H | H-2 |
| ~3.80 | s | 2H | H-4 |
| ~3.20 - 3.40 | m | 4H | H-7, H-9 |
| ~1.80 - 2.00 | m | 4H | H-6, H-10 |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~208.0 | C-3 (C=O) |
| ~78.0 | C-5 (Spiro Carbon) |
| ~75.0 | C-2 |
| ~70.0 | C-4 |
| ~48.0 | C-7, C-9 |
| ~30.0 | C-6, C-10 |
Predicted FT-IR Data
| Wave Number (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | N-H₂⁺ stretch |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ketone) |
| ~1100 | Strong | C-O stretch (ether) |
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI+)
| m/z | Relative Intensity (%) | Assignment |
| 156.10 | 100 | [M-Cl]⁺ |
| 128.09 | 45 | [M-Cl-CO]⁺ |
| 98.08 | 30 | [M-Cl-C₃H₄O]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -1 to 14 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C (typically 1024 or more scans).
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be approximately 4000 to 400 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular ion (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak ([M-Cl]⁺ for the free base) and analyze the fragmentation pattern to confirm the structure.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
The Oxazaspirodecane Scaffold: A Technical Guide to Its Discovery, History, and Therapeutic Evolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazaspirodecane scaffold, a unique three-dimensional heterocyclic system, represents a privileged structure in medicinal chemistry. Its rigid, spirocyclic core imparts favorable physicochemical properties, including improved metabolic stability, enhanced target specificity, and better oral bioavailability compared to more planar molecules. While the broader class of spirocyclic alkaloids has been known for centuries through natural products, the specific investigation and synthetic manipulation of oxazaspirodecane and its related diaza-analogs have surged in recent decades. This guide provides an in-depth overview of the history, synthesis, and biological significance of this important scaffold, with a particular focus on the pioneering natural product, Aloperine.
Discovery and Historical Milestones
The journey of the oxazaspirodecane scaffold is intrinsically linked to the study of natural products. The key historical developments are centered around Aloperine, a quinolizidine alkaloid that contains a complex diazatetracyclic core structure.
-
1935: Aloperine is first discovered and isolated from the seeds and leaves of the medicinal plant Sophora alopecuroides L., a herb used for centuries in traditional Chinese medicine.[1]
-
Mid-to-late 20th Century: Initial structural elucidation work begins, identifying Aloperine as a C¹⁵ lupine alkaloid with a unique tetracyclic ring system.[2]
-
1992: The Chinese State Food and Drug Administration (SFDA) approves the use of alkaloids isolated from the Sophora genus for cancer treatment, validating the therapeutic potential of this structural class.[3]
-
1997-2002: The absolute stereochemical structure of Aloperine is definitively established, and the first practical total synthesis is developed, notably by the group of Passarella and colleagues in 2002.[2][4][5] This achievement was critical, as it opened the door for the systematic synthesis of derivatives and analogs.
-
21st Century: Research intensifies on modifying the Aloperine core, particularly at the N12 position, leading to the discovery of derivatives with significantly enhanced potency against a range of diseases, including cancer, viral infections (such as SARS-CoV-2 and Ebola), and inflammatory conditions.[5][6][7]
Synthetic Strategies and Experimental Protocols
The synthesis of the core scaffold and its derivatives is a key focus of research. Early work centered on total synthesis from simple starting materials, while modern approaches focus on the efficient modification of the natural product.
General Workflow for Derivative Synthesis
A primary strategy for developing new therapeutic agents involves the chemical modification of the Aloperine scaffold, most commonly at the N12 position. This allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
Representative Experimental Protocol: Synthesis of N12-Thiourea Aloperine Derivatives
This protocol describes a common method for synthesizing N12-substituted thiourea derivatives, which have shown potent anti-cancer activity.[1]
-
Preparation of Isothiocyanate Intermediate:
-
An appropriate primary amine (1.0 eq) is dissolved in dichloromethane (DCM, 0.1 M).
-
Triethylamine (2.5 eq) is added, and the solution is cooled to 0°C.
-
Thiophosgene (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude isothiocyanate intermediate, which is often used without further purification.
-
-
Coupling Reaction with Aloperine:
-
Aloperine (1.0 eq) is dissolved in anhydrous acetonitrile (0.1 M).
-
The isothiocyanate intermediate (1.1 eq) is added dropwise to the Aloperine solution at room temperature.
-
The reaction is stirred for 4-12 hours and monitored by TLC.
-
-
Work-up and Purification:
-
The solvent is removed under reduced pressure.
-
The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the pure N12-thiourea aloperine derivative.
-
-
Characterization:
-
The final structure of the purified compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Biological Activity and Therapeutic Applications
Aloperine and its derivatives exhibit a remarkably broad spectrum of pharmacological activities. The primary therapeutic area of interest is oncology, where these compounds have demonstrated potent cytotoxic effects against numerous cancer cell lines.
Quantitative Biological Data
The following table summarizes the in vitro anti-cancer activity (IC₅₀ values) of Aloperine and some of its key N12-substituted derivatives, highlighting the significant potency gains achieved through chemical modification.
| Compound | Modification at N12 | Cell Line | IC₅₀ (µM) | Reference |
| Aloperine | (Parent Compound) | RBE (Cholangiocarcinoma) | 382.9 | |
| Aloperine | (Parent Compound) | HCCC-9810 (Cholangiocarcinoma) | 646.7 | |
| Compound 22 | Thiourea derivative | PC9 (Lung Cancer) | 1.43 | [6] |
| Compound 4p | Substituted amide | LX-2 (Hepatic Stellate) | 16.5 |
Mechanism of Action and Key Signaling Pathways
The anti-cancer effects of the Aloperine scaffold are primarily attributed to its ability to modulate critical intracellular signaling pathways that control cell survival, proliferation, and death. The most well-documented mechanism is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.
The PI3K/Akt Signaling Pathway
Aloperine and its derivatives act as inhibitors of this key survival pathway. By blocking the phosphorylation and subsequent activation of Akt, they trigger a cascade of downstream events that culminate in apoptosis (programmed cell death) and cell cycle arrest.
Key Biological Evaluation Protocols
Standardized in vitro assays are crucial for determining the efficacy and mechanism of action of novel Aloperine derivatives.
Protocol: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells and is used as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the Aloperine derivative (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell viability by 50%.
Protocol: Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Conclusion and Future Outlook
The oxazaspirodecane scaffold, exemplified by the natural product Aloperine, has transitioned from a component of traditional medicine to a highly promising platform for modern drug discovery. Its unique three-dimensional structure provides a robust foundation for developing potent and selective therapeutic agents. The demonstrated ability of its derivatives to modulate critical signaling pathways like PI3K/Akt has established this scaffold as a valuable weapon in the fight against cancer and other challenging diseases. Future research will likely focus on refining the scaffold to improve pharmacokinetic properties, reduce off-target effects, and explore its potential in a wider range of therapeutic areas, continuing the long and successful history of this remarkable natural product core.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms [frontiersin.org]
- 3. Aloperine: A Potent Modulator of Crucial Biological Mechanisms in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concise total synthesis of (+/-)-aloperine and 6-epi-aloperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Recent Advances in Aloperine Research: Pharmacological Activities and Underlying Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of aloperine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and evolution of 12N-substituted aloperine derivatives as anti-SARS-CoV-2 agents through targeting late entry stage - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride is a heterocyclic organic compound with the CAS number 133382-42-0.[1] Structurally, it features a spirocyclic system containing a piperidine ring fused with a γ-butyrolactone ring. This molecule is of significant interest to the scientific community, particularly in the field of medicinal chemistry, where it serves as a valuable building block. Its classification as a "Protein Degrader Building Block" suggests its primary application is in the synthesis of more complex molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which are designed to selectively eliminate disease-causing proteins.[1] This guide provides a comprehensive overview of its known physical and chemical properties, potential synthetic routes, and applications in drug discovery.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. It is important to note that while some data is readily available from commercial suppliers, other properties such as melting point and solubility are not extensively documented in public literature.
| Property | Value | Reference |
| CAS Number | 133382-42-0 | [1] |
| Molecular Formula | C₈H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 191.66 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | White to brown powder or crystals | [3] |
| Storage | Recommended to be stored at room temperature | [4] |
Analytical Data
Comprehensive analytical data is crucial for verifying the identity and purity of the compound. While specific spectra are proprietary to suppliers, the following analytical techniques are commonly used for characterization. Researchers can typically request this data from the vendor.
| Data Type | Availability |
| NMR (Nuclear Magnetic Resonance) | Available upon request from suppliers[5][6] |
| HPLC (High-Performance Liquid Chromatography) | Available upon request from suppliers[5][6] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Available upon request from suppliers[5][6] |
Experimental Protocols & Synthesis
A detailed, publicly available protocol for the specific synthesis of this compound is not readily found in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles for creating spirocyclic lactones. The following workflow illustrates a general, hypothetical approach.
Hypothetical Synthesis: A potential synthesis could involve the reaction of an N-protected 4-piperidone with a suitable reagent, such as a Reformatsky reagent derived from an α-haloacetate, to introduce the acetic acid moiety. Subsequent intramolecular cyclization (lactonization) under acidic conditions would form the spiro-lactone core. The final steps would involve the removal of the nitrogen-protecting group and treatment with hydrochloric acid to yield the desired hydrochloride salt.
Applications in Drug Discovery: A PROTAC Building Block
The primary utility of this compound in modern drug discovery is as a structural component for PROTACs. PROTACs are bifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's natural protein disposal system.
A PROTAC molecule consists of three parts:
-
A ligand that binds to the target protein (the "warhead").
-
A ligand that binds to an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The spirocyclic core of 1-Oxa-8-azaspiro[4.5]decan-3-one can be incorporated into the linker or the E3 ligase ligand, providing conformational rigidity and favorable physicochemical properties. The diagram below illustrates the general mechanism of action for a PROTAC, where a moiety derived from this spirocycle could play a key structural role.
Safety and Handling
This compound is intended for professional manufacturing and research laboratory use only.[1] It is not for medical or consumer applications.[1] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. For detailed safety information, the Safety Data Sheet (SDS) from the specific supplier should be consulted.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 133382-42-0[this compound 95%]- Jizhi Biochemical [acmec.com.cn]
- 3. 1-Oxa-8-azaspiro[4.5]decane Hydrochloride | 3970-79-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 133382-42-0|this compound|BLD Pharm [bldpharm.com]
- 6. 760912-99-0|1-Oxa-8-azaspiro[4.5]decan-3-one|BLD Pharm [bldpharm.com]
The Oxa-Azaspiro[4.5]decane Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The oxa-azaspiro[4.5]decane motif, a unique three-dimensional heterocyclic scaffold, has emerged as a cornerstone in contemporary medicinal chemistry. Its inherent structural rigidity, coupled with the precise spatial arrangement of its heteroatoms, provides an exceptional platform for the design of potent and selective ligands for a diverse array of biological targets. This technical guide delves into the profound biological significance of the oxa-azaspiro[4.5]decane core, presenting key quantitative data, detailed experimental protocols for seminal studies, and visualizations of the intricate signaling pathways modulated by these compelling molecules.
Quantitative Biological Activity
The versatility of the oxa-azaspiro[4.5]decane scaffold is underscored by the broad spectrum of biological activities exhibited by its derivatives. Researchers have successfully synthesized compounds demonstrating potent antitumor properties and high affinity for neurological targets, highlighting the core's potential in oncology and neuropharmacology.
Antitumor Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives
A series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The data, presented in Table 1, showcases the potent anti-proliferative activity of these compounds, with several exhibiting IC50 values in the nanomolar range.
| Compound | A549 (Human Lung Carcinoma) IC50 (µM) | MDA-MB-231 (Human Breast Adenocarcinoma) IC50 (µM) | HeLa (Human Cervical Adenocarcinoma) IC50 (µM) |
| 6b | - | - | 0.18 |
| 6d | 0.26 | - | - |
| 8d | - | 0.10 | - |
Table 1: In vitro cytotoxicity of selected 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives against human cancer cell lines.
Sigma-1 Receptor Binding Affinity of 1-Oxa-8-azaspiro[4.5]decane Derivatives
Derivatives of the 1-oxa-8-azaspiro[4.5]decane core have been identified as high-affinity ligands for the sigma-1 (σ1) receptor, a chaperone protein implicated in a variety of neurological disorders. The binding affinities (Ki) of representative compounds are summarized in Table 2, demonstrating the potential of this scaffold in the development of novel therapeutics for central nervous system (CNS) pathologies. One such derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, has shown high affinity for σ1 receptors and has been investigated as a potential tumor imaging agent[1].
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
| Compound A | 0.47 | - | >2 |
| Compound B | 12.1 | - | >44 |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 5.4 ± 0.4 | - | 30-fold over σ2 |
Table 2: Binding affinities of 1-oxa-8-azaspiro[4.5]decane derivatives for sigma-1 and sigma-2 receptors.[1][2]
Key Signaling Pathways
The biological effects of oxa-azaspiro[4.5]decane derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of next-generation therapeutics.
Sigma-1 Receptor Signaling
The sigma-1 receptor, located at the endoplasmic reticulum-mitochondrion interface, is a key regulator of cellular stress responses.[3] Upon ligand binding, the receptor dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and modulates a variety of downstream effectors, including ion channels and other signaling proteins.[3] This modulation of intracellular calcium signaling and other pathways is central to the neuroprotective effects observed with sigma-1 receptor ligands.[3][4]
RIPK1-Mediated Necroptosis
Certain azaspiro[4.5]decane derivatives have been identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed necrotic cell death.[5] By inhibiting RIPK1 kinase activity, these compounds can block the downstream phosphorylation cascade involving RIPK3 and MLKL, ultimately preventing inflammatory cell death.[5][6][7]
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments cited in the literature.
Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives
This protocol outlines a general procedure for the synthesis of the antitumor compounds listed in Table 1.
Step 1: Amide Formation
-
To a solution of 4-aminophenol (1.0 eq) in acetonitrile, add glycolic acid (1.2 eq) and dicyclohexylcarbodiimide (DCC) (2.0 eq).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude amide product, which can be purified by column chromatography.
Step 2: Oxidative Cyclization
-
Dissolve the amide from Step 1 (1.0 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere.
-
Add PhI(OAc)2 (2.0 eq) and Cu[(CH3CN)4ClO4] (0.05 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione core.
Step 3: N-Alkylation/Arylation
-
To a solution of the spirocyclic core from Step 2 (1.0 eq) in dry tetrahydrofuran (THF) at 0 °C, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).
-
Stir the mixture for 15 minutes, then add the desired halogenated hydrocarbon (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final N-substituted derivative.
Sigma-1 Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity of test compounds for the sigma-1 receptor.
Materials:
-
Membrane preparation from cells expressing sigma-1 receptors.
-
[³H]-(+)-pentazocine (radioligand).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Unlabeled ligand for non-specific binding determination (e.g., Haloperidol).
-
Test compounds (oxa-azaspiro[4.5]decane derivatives).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]-(+)-pentazocine, and membrane preparation.
-
Non-specific Binding: Assay buffer, [³H]-(+)-pentazocine, a high concentration of unlabeled ligand, and membrane preparation.
-
Competitive Binding: Assay buffer, [³H]-(+)-pentazocine, varying concentrations of the test compound, and membrane preparation.
-
-
Incubate the plate at 37°C for 90 minutes.[8]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation.
MTT Cytotoxicity Assay
This protocol outlines the procedure for assessing the in vitro antitumor activity of the synthesized compounds.
Materials:
-
Human cancer cell lines (e.g., A549, MDA-MB-231, HeLa).
-
Complete cell culture medium.
-
96-well plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.
Conclusion
The oxa-azaspiro[4.5]decane core represents a highly versatile and privileged scaffold in the landscape of drug discovery. Its unique three-dimensional structure has been successfully exploited to develop potent and selective modulators of challenging biological targets, leading to promising candidates in both oncology and neuropharmacology. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of novel therapeutics based on this remarkable chemical entity. The elucidation of the intricate signaling pathways involved will further empower the rational design of next-generation drugs with enhanced efficacy and safety profiles.
References
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride and its derivatives in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The inclusion of this rigid, spirocyclic ketone moiety in PROTAC linkers can offer significant advantages in optimizing the physicochemical and pharmacokinetic properties of the final degrader molecule.
Introduction to Spirocyclic Linkers in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI (warhead), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the formation of a productive ternary complex between the POI and the E3 ligase, thereby dictating the efficacy of the PROTAC.
Rigid and structurally defined linkers, such as those incorporating spirocyclic motifs, are increasingly being explored to improve upon the often-flexible alkyl and PEG linkers. The constrained conformation of spirocyclic linkers can pre-organize the PROTAC molecule into a bioactive conformation, potentially leading to improved cell permeability, metabolic stability, and oral bioavailability. The 1-Oxa-8-azaspiro[4.5]decan-3-one scaffold provides a unique three-dimensional structure that can be strategically incorporated into PROTAC linkers.
Featured Application: Synthesis of ERD-1233, an Estrogen Receptor PROTAC Degrader
A key example of the successful application of a 1-Oxa-8-azaspiro[4.5]decane derivative is in the synthesis of ERD-1233, a potent and orally efficacious estrogen receptor (ERα) PROTAC degrader.[1][2][3] ERD-1233 utilizes a derivative, 3-(dimethoxymethyl)-1-oxa-8-azaspiro[4.5]decane, as a central component of its linker.[4] This spirocyclic moiety was instrumental in achieving the desired pharmacological profile of the final PROTAC.
Physicochemical and Pharmacokinetic Data of ERD-1233
The incorporation of the spirocyclic linker in ERD-1233 contributed to its favorable drug-like properties. Below is a summary of its reported in vitro and in vivo performance.
| Parameter | Value | Reference |
| ERα Degradation DC50 (MCF-7 cells) | 0.9 nM | [5][6] |
| Dmax (MCF-7 cells) | ~100% | [5] |
| Oral Bioavailability (Mouse) | Excellent | [1][3] |
| Oral Bioavailability (Rat) | Excellent | [1][3] |
| In vivo Efficacy | Tumor regression in MCF-7 xenograft model | [1][3] |
Experimental Protocols
The following protocols are based on the synthetic strategies employed in the development of ERD-1233 and provide a general framework for incorporating the 1-Oxa-8-azaspiro[4.5]decan-3-one scaffold into a PROTAC linker.
Synthesis of the Spirocyclic Linker Intermediate
The synthesis of the key spirocyclic aldehyde intermediate is a crucial step. The following is a generalized protocol.
Protocol 1: Synthesis of Boc-protected 1-Oxa-8-azaspiro[4.5]decan-3-carbaldehyde
-
Step 1: Synthesis of 3-(Dimethoxymethyl)-1-oxa-8-azaspiro[4.5]decane. This precursor, where the aldehyde is protected as a dimethyl acetal, is commercially available or can be synthesized.
-
Step 2: Boc Protection. To a solution of 3-(dimethoxymethyl)-1-oxa-8-azaspiro[4.5]decane in a suitable solvent (e.g., dichloromethane), add Di-tert-butyl dicarbonate (Boc)2O and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Step 3: Acetal Deprotection. The Boc-protected acetal is then deprotected to reveal the aldehyde. This is typically achieved under acidic conditions (e.g., formic acid or aqueous HCl in a co-solvent like THF) at room temperature. The reaction progress should be carefully monitored to avoid side reactions.
-
Step 4: Purification. The resulting aldehyde is purified by column chromatography to yield the desired Boc-protected 1-Oxa-8-azaspiro[4.5]decan-3-carbaldehyde.
PROTAC Assembly Workflow
The synthesized spirocyclic aldehyde can be incorporated into the full PROTAC structure through a series of coupling reactions.
Diagram: General PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC incorporating a spirocyclic linker.
Protocol 2: Reductive Amination with a Warhead-Linker Moiety
-
To a solution of the Boc-protected 1-Oxa-8-azaspiro[4.5]decan-3-carbaldehyde and an amine-functionalized warhead-linker fragment in a suitable solvent (e.g., dichloroethane), add a reducing agent such as sodium triacetoxyborohydride.
-
Stir the reaction at room temperature until completion.
-
Purify the product by column chromatography.
Protocol 3: Deprotection and Coupling to the E3 Ligase Ligand
-
The Boc protecting group on the spirocyclic nitrogen is removed using standard conditions (e.g., trifluoroacetic acid in dichloromethane).
-
The resulting secondary amine is then coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide) using standard peptide coupling reagents (e.g., HATU, HOBt, with a base like DIPEA) in a solvent such as DMF.
-
The final PROTAC is purified by preparative HPLC to yield the desired product.
Characterization and Evaluation
The synthesized PROTAC should be thoroughly characterized to confirm its identity and purity.
Table: Recommended Characterization Techniques
| Technique | Purpose |
| 1H and 13C NMR | Structural elucidation and confirmation. |
| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact mass and molecular formula. |
| HPLC/UPLC | Assessment of purity. |
Following characterization, the biological activity of the PROTAC needs to be evaluated.
Diagram: PROTAC Biological Evaluation Workflow
Caption: A typical workflow for the biological evaluation of a newly synthesized PROTAC.
Protocol 4: In Vitro Protein Degradation Assay
-
Cell Culture: Plate a relevant cancer cell line (e.g., MCF-7 for ERα) in appropriate growth media.
-
PROTAC Treatment: Treat the cells with a serial dilution of the synthesized PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Perform Western blot analysis using a primary antibody against the target protein (e.g., ERα) and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration. Calculate the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
Conclusion
The use of this compound and its derivatives offers a promising strategy for the design of novel PROTAC linkers. The rigid, three-dimensional nature of this scaffold can impart favorable physicochemical and pharmacokinetic properties, as demonstrated by the successful development of the oral ERα degrader, ERD-1233. The protocols outlined in these application notes provide a foundation for researchers to explore the potential of this spirocyclic linker in their own targeted protein degradation programs.
References
Application Notes and Protocols for the Synthesis of Sigma-1 Receptor Ligands using 1-Oxa-8-azaspiro[4.5]decan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a significant therapeutic target for a variety of central nervous system disorders and other diseases.[1][2][3] Its role in modulating crucial cellular signaling pathways, including calcium homeostasis and ion channel activity, underscores its importance in cellular function and survival.[4][5] Spirocyclic scaffolds have gained considerable attention in the design of selective σ1R ligands due to their rigid three-dimensional structures that can enhance interaction with the receptor's binding site.[6][7] This document provides detailed protocols and application notes for the synthesis of novel sigma-1 receptor ligands utilizing 1-Oxa-8-azaspiro[4.5]decan-3-one as a key building block. This spirocyclic ketone offers a versatile platform for the development of ligands with high affinity and selectivity for the sigma-1 receptor.[8][9]
Synthetic Workflow Overview
The general synthetic strategy involves the modification of the 1-Oxa-8-azaspiro[4.5]decan-3-one core to introduce various substituents that can modulate the ligand's affinity and selectivity for the sigma-1 receptor. A typical workflow is outlined below:
References
- 1. mdpi.com [mdpi.com]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Oxa-8-azaspiro[4.5]decan-3-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1-oxa-8-azaspiro[4.5]decan-3-one scaffold is a valuable heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic structure provides a unique topographical presentation for interacting with biological targets, often leading to improved potency and selectivity compared to more planar molecules.[1][2] This document outlines key applications of this scaffold and its close analogs, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Application Note 1: High-Affinity Ligands for the Sigma-1 Receptor
Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have been developed as potent and selective ligands for the sigma-1 (σ1) receptor. The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), which is implicated in a variety of neurological disorders, including neurodegenerative diseases and psychiatric conditions, making it a key therapeutic target.[3][4] These spirocyclic compounds have been explored as potential central nervous system (CNS) agents and as radioligands for Positron Emission Tomography (PET) imaging.[5]
Quantitative Data: Sigma-1 Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of synthesized 1-oxa-8-azaspiro[4.5]decane derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors. The data highlights the high affinity and selectivity of these compounds for the σ1 receptor.[5]
| Compound ID | R Group | Kᵢ (σ1) [nM] | Kᵢ (σ2) [nM] | Selectivity (Kᵢ σ2 / Kᵢ σ1) |
| 1 | -CH₂CH₂F | 0.47 | 20.7 | 44.0 |
| 2 | -(CH₂)₃F | 0.81 | 21.9 | 27.0 |
| 3 | -CH₂-Cyclopropyl | 1.13 | 25.1 | 22.2 |
| 4 | -CH₂-Phenyl | 12.1 | 24.6 | 2.0 |
| 5 | -CH₂-(4-F-Phenyl) | 1.93 | 31.9 | 16.5 |
Sigma-1 Receptor Signaling Pathway
The σ1 receptor resides at the mitochondria-associated ER membrane (MAM), where it is bound to the Binding Immunoglobulin Protein (BiP). Upon stimulation by an agonist ligand, the σ1 receptor dissociates from BiP and can then interact with and modulate a variety of "client" proteins, including ion channels and kinases, thereby influencing downstream cellular processes like calcium signaling and cellular stress responses.[3][4]
Caption: Ligand-activated Sigma-1 receptor signaling pathway.
Experimental Protocol: Sigma-1 Receptor Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of test compounds for the σ1 receptor.[6][7]
-
Materials:
-
Radioligand: [³H]-(+)-pentazocine (selective σ1 ligand).
-
Membrane Preparation: Guinea pig liver membranes, which express high levels of σ1 receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Control: Haloperidol (10 µM).
-
Test Compounds: 1-Oxa-8-azaspiro[4.5]decane derivatives dissolved in DMSO, then serially diluted in assay buffer.
-
Filtration: GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine.
-
Scintillation Cocktail and Scintillation Counter .
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
In a 96-well plate, set up the assay in triplicate for each condition:
-
Total Binding (TB): 50 µL assay buffer, 50 µL [³H]-(+)-pentazocine (at a final concentration near its Kₔ, e.g., 2-5 nM), and 100 µL of membrane preparation (50-100 µg protein).
-
Non-specific Binding (NSB): 50 µL haloperidol (10 µM), 50 µL [³H]-(+)-pentazocine, and 100 µL of membrane preparation.
-
Competition: 50 µL of test compound dilution, 50 µL [³H]-(+)-pentazocine, and 100 µL of membrane preparation.
-
-
Incubate the plate for 120 minutes at room temperature (25°C) with gentle shaking.
-
Terminate the incubation by rapid filtration through the pre-soaked GF/B filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Application Note 2: M1 Muscarinic Receptor Agonists for Cognitive Enhancement
Analogs such as 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been synthesized and evaluated as agonists for the M1 muscarinic acetylcholine receptor.[8] The M1 receptor is a G-protein coupled receptor (GPCR) highly expressed in the brain, particularly in regions associated with memory and learning, such as the hippocampus and cortex.[9] M1 agonists are sought after as potential therapeutics for cognitive deficits observed in conditions like Alzheimer's disease.[8]
Quantitative Data: M1 Muscarinic Receptor Activity
The table below presents the binding affinity and in vivo activity of a key derivative from this class.[8]
| Compound ID | M1 Binding Affinity (Kᵢ, nM) | M2 Binding Affinity (Kᵢ, nM) | Antiamnesic Activity (ED₅₀, mg/kg, s.c.) |
| 6a (2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one) | 1.8 | 2.5 | 0.1 |
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic receptor is coupled to the Gq/11 family of G-proteins.[8][10] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the ER, triggering the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[11]
Caption: Gq-coupled M1 muscarinic receptor signaling pathway.
Experimental Protocol: M1 Receptor Competitive Binding Assay
This protocol is adapted for determining the binding affinity of test compounds for M1 receptors expressed in CHO (Chinese Hamster Ovary) cell membranes.[5][12]
-
Materials:
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Membrane Preparation: Membranes from CHO cells stably expressing the human M1 receptor.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Non-specific Binding (NSB) Control: Atropine (1-10 µM).
-
Test Compounds: Serially diluted in assay buffer.
-
Filtration & Scintillation Equipment: As described for the σ1 assay.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Set up the 96-well plate in triplicate with a final assay volume of 250 µL:
-
Total Binding (TB): 50 µL assay buffer, 50 µL [³H]-NMS (at a final concentration near its Kₔ, e.g., 0.5-1 nM), and 150 µL of M1-CHO membrane suspension.
-
Non-specific Binding (NSB): 50 µL atropine, 50 µL [³H]-NMS, and 150 µL of membrane suspension.
-
Competition: 50 µL of test compound dilution, 50 µL [³H]-NMS, and 150 µL of membrane suspension.
-
-
Incubate the plate for 60-120 minutes at room temperature.
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash filters three times with 3 mL of ice-cold wash buffer (e.g., 0.9% NaCl or Tris-HCl).
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Kᵢ values from IC₅₀ values as described in the sigma-1 receptor assay protocol.
-
Application Note 3: Spirocyclic Lactones as Anticancer Agents
To improve safety and reduce off-target effects, derivatives of the related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione scaffold have been synthesized and evaluated for their antitumor activity.[11] By modifying the reactive Michael acceptor system present in earlier spirodienone compounds, researchers aimed to create more stable molecules with improved therapeutic potential. These compounds have demonstrated potent cytotoxicity against various human cancer cell lines.[11]
Quantitative Data: In Vitro Cytotoxicity
The following table shows the half-maximal inhibitory concentration (IC₅₀) values for representative compounds against three human cancer cell lines.[11]
| Compound ID | A549 (Lung Cancer) IC₅₀ [µM] | MDA-MB-231 (Breast Cancer) IC₅₀ [µM] | HeLa (Cervical Cancer) IC₅₀ [µM] |
| 6b | 0.49 | 0.23 | 0.18 |
| 6d | 0.26 | 0.45 | 0.33 |
| 8b | 1.15 | 0.12 | 0.96 |
| 8d | 0.98 | 0.10 | 0.75 |
General Workflow for In Vitro Cytotoxicity Screening
The evaluation of novel compounds for anticancer activity typically follows a standardized workflow, beginning with cell culture and compound treatment, followed by a viability assay and subsequent data analysis to determine potency (e.g., IC₅₀).
Caption: Standard experimental workflow for cytotoxicity screening.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[13][14]
-
Materials:
-
Cell Lines: A549, MDA-MB-231, or HeLa cells.
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents: MTT solution (5 mg/mL in sterile PBS), Dimethyl sulfoxide (DMSO).
-
Equipment: 96-well cell culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be ≤ 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Absorbance_treated / Absorbance_control) * 100.
-
Plot the percentage of viability against the log concentration of the compound and use non-linear regression to determine the IC₅₀ value.
-
References
- 1. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. labs.penchant.bio [labs.penchant.bio]
- 5. benchchem.com [benchchem.com]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 9. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds. This approach utilizes small, low-molecular-weight compounds ("fragments") to probe the binding sites of biological targets. Fragments that bind, albeit often with low affinity, can be elaborated into more potent, drug-like molecules. The three-dimensional architecture of fragments is crucial for exploring novel chemical space and achieving better physicochemical properties in the resulting leads.
1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride is a spirocyclic scaffold that offers a rigid, three-dimensional framework, making it an attractive candidate for FBDD libraries. Its inherent structural complexity and defined stereochemistry can lead to specific and high-quality interactions with protein targets. This document provides detailed application notes and protocols for the utilization of this compound in a typical FBDD campaign.
Physicochemical Properties and "Rule of Three" Compliance
For a compound to be considered a viable fragment for FBDD, it should generally adhere to the "Rule of Three".[1] The properties of this compound are well-aligned with these principles, making it an excellent starting point for a fragment screening campaign.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 191.66 g/mol [2] | < 300 Da | Yes |
| cLogP | ~0.5 (estimated) | ≤ 3 | Yes |
| Hydrogen Bond Donors | 1 (amine hydrochloride) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 3 (ketone, ether oxygen, charged amine) | ≤ 3 | Yes |
| Rotatable Bonds | 1 | ≤ 3 | Yes |
Application in Fragment Screening Libraries
The inclusion of this compound in a fragment library introduces valuable structural diversity. Spirocyclic scaffolds are known to possess unique three-dimensional shapes that can access binding pockets often missed by flatter, more aromatic compounds that dominate many screening collections.[3][4][5] The rigidity of the spirocyclic core reduces the entropic penalty upon binding, potentially leading to higher ligand efficiency.[5]
Experimental Protocols
A typical FBDD workflow involves a primary screen to identify initial hits, followed by secondary validation and structural studies to confirm binding and elucidate the binding mode.
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique that allows for the real-time, label-free detection of binding events, making it well-suited for primary fragment screening.[6][7][8][9]
Objective: To identify if this compound binds to the target protein.
Materials:
-
Target protein of interest (e.g., a G-Protein Coupled Receptor (GPCR) stabilized in a nanodisc)
-
This compound (100 mM stock in DMSO)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein at a concentration of 20-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
-
Fragment Screening:
-
Prepare a dilution series of this compound in running buffer, typically ranging from 1 µM to 1 mM. A single high concentration (e.g., 500 µM) can be used for an initial "yes/no" screen.
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell.
-
Monitor the change in response units (RU) to detect binding.
-
Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a short pulse of low pH glycine).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active surface data.
-
Analyze the sensorgrams to determine binding kinetics (k_on, k_off) and affinity (K_D). For fragments with fast kinetics, a steady-state affinity analysis may be more appropriate.
-
Protocol 2: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for validating fragment hits and can provide structural information about the binding interaction.[10][11][12][13] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly useful for detecting weak binding.
Objective: To confirm the binding of this compound and gain initial insights into the binding epitope.
Materials:
-
Target protein (isotopically labeled or unlabeled)
-
This compound
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe
-
NMR tubes
-
Deuterated buffer (e.g., phosphate buffer in D2O)
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in the deuterated buffer.
-
Prepare a solution of this compound (typically 100-500 µM) in the same buffer.
-
Create a final sample containing both the protein and the fragment. A control sample with only the fragment should also be prepared.
-
-
NMR Data Acquisition:
-
Acquire a 1D proton NMR spectrum of the fragment-only sample.
-
Acquire a 1D proton NMR spectrum of the protein-fragment mixture.
-
Perform an STD NMR experiment on the protein-fragment mixture. This involves selectively saturating the protein resonances and observing the transfer of saturation to the bound ligand.
-
-
Data Analysis:
-
Compare the 1D spectra of the fragment with and without the protein to observe any chemical shift perturbations or line broadening, which are indicative of binding.
-
In the STD spectrum, the presence of signals from the fragment indicates that it is binding to the protein. The relative intensities of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.
-
Protocol 3: Structural Characterization by X-ray Crystallography
Determining the crystal structure of the protein-fragment complex provides high-resolution information about the binding mode, which is invaluable for structure-based drug design.[14][15][16][17][18]
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
Materials:
-
Purified and crystallizable target protein
-
This compound
-
Crystallization reagents (buffers, precipitants, salts)
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source is recommended)
Methodology:
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with a 2-5 fold molar excess of the fragment.
-
Soaking: Grow apo-protein crystals and then soak them in a solution containing the fragment (typically 1-10 mM) for a defined period (minutes to hours).
-
-
Crystal Harvesting and Data Collection:
-
Transfer the crystals to a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Analyze the electron density maps to confirm the presence and determine the binding pose of the fragment.
-
Refine the structure and analyze the protein-fragment interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Data Presentation and Analysis
Quantitative data from the screening and validation experiments should be systematically tabulated to facilitate comparison and decision-making.
Table 1: Biophysical Screening and Validation Data
| Fragment ID | Method | K_D (µM) | Ligand Efficiency (LE) | Comments |
| F001 | SPR | 850 | 0.35 | Fast on/off kinetics |
| F001 | NMR (STD) | - | - | Binding confirmed, protons near spiro center show strongest STD effect |
| F002 (analog) | SPR | 620 | 0.38 | Improved affinity |
| F003 (analog) | SPR | 450 | 0.40 | Further optimization |
Ligand Efficiency (LE) is calculated as: LE = -ΔG / N, where ΔG = RTln(K_D) and N is the number of non-hydrogen atoms.[1][19][20][21] A higher LE value indicates a more efficient binder.
Table 2: Structure-Activity Relationship (SAR) by Analogs
| Analog ID | Modification | K_D (µM) | LE | Rationale for Modification |
| F001 | Parent Fragment | 850 | 0.35 | - |
| A001 | Methyl on Piperidine | 700 | 0.36 | Probe hydrophobic pocket |
| A002 | Hydroxyl on Piperidine | 950 | 0.32 | Introduce H-bond donor |
| A003 | Phenyl on Piperidine | 350 | 0.39 | Explore larger hydrophobic region |
This data can be generated through a "SAR by catalog" approach, where commercially available analogs are tested to quickly explore the surrounding chemical space.[22]
Visualizations
FBDD Workflow
Caption: A typical workflow for a fragment-based drug discovery campaign.
Hypothetical Signaling Pathway Modulation
Assuming the target is a GPCR, a fragment hit could be developed into a modulator of its signaling pathway.
Caption: Hypothetical modulation of a GPCR signaling pathway by a fragment hit.
Fragment Growth Strategy
This diagram illustrates the logical progression from an initial fragment hit to a more potent lead compound.
Caption: A logical diagram illustrating a fragment growth strategy.
Conclusion
This compound represents a valuable scaffold for inclusion in fragment libraries for FBDD. Its three-dimensional character and adherence to the "Rule of Three" make it an ideal starting point for identifying novel hits against a variety of biological targets. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to effectively utilize this and similar spirocyclic fragments in their drug discovery programs. Through a combination of sensitive biophysical screening techniques, structural biology, and medicinal chemistry, such fragments can be efficiently optimized into potent and selective lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. calpaclab.com [calpaclab.com]
- 3. Fragment Library | SpiroChem [spirochem.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 12. Fragment-based drug discovery using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 14. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 15. selvita.com [selvita.com]
- 16. researchgate.net [researchgate.net]
- 17. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 19. grokipedia.com [grokipedia.com]
- 20. Ligand Efficiency Assessment - Creative Biolabs [creative-biolabs.com]
- 21. Ligand efficiency - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride
Introduction
1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride is a spirocyclic heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active molecules. As a key intermediate or final compound in synthetic pathways, its unambiguous structural confirmation and purity assessment are paramount. This document provides detailed application notes and experimental protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for the structural elucidation of small organic molecules.
Molecular Structure
Compound Name: this compound Molecular Formula: C₈H₁₄ClNO₂ Molecular Weight: 191.66 g/mol CAS Number: 133382-42-0
Structure:
Spectroscopic Analysis: Data Summary
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of this compound. This data is predicted based on the analysis of structurally similar compounds, including piperidin-4-one hydrochloride and various spirocyclic γ-butyrolactones.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | br s | 2H | -NH₂⁺- |
| ~4.5 | t, J = 8.0 Hz | 2H | H-2 (O-CH₂) |
| ~3.5 | t, J = 6.0 Hz | 4H | H-7, H-9 (N-CH₂) |
| ~2.8 | t, J = 8.0 Hz | 2H | H-4 (CH₂-C=O) |
| ~2.2 | t, J = 6.0 Hz | 4H | H-6, H-10 (C-CH₂) |
Solvent: D₂O Reference: Internal DSS (δ = 0.00 ppm)
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | C-3 (C=O) |
| ~75 | C-5 (Spiro C) |
| ~68 | C-2 (O-CH₂) |
| ~45 | C-7, C-9 (N-CH₂) |
| ~38 | C-4 (CH₂-C=O) |
| ~35 | C-6, C-10 (C-CH₂) |
Solvent: D₂O Reference: Internal DSS
Table 3: Predicted Mass Spectrometry Data (ESI+)
| m/z (amu) | Interpretation |
| 156.1025 | [M+H]⁺ (Monoisotopic mass of the free base, C₈H₁₃NO₂) |
| 138.0919 | [M+H - H₂O]⁺ |
| 110.0966 | [M+H - H₂O - CO]⁺ or [M+H - C₂H₄O]⁺ (from lactone ring fragmentation) |
| 84.0813 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |
Ionization Mode: Electrospray Ionization (Positive)
Experimental Protocols
Detailed methodologies for acquiring NMR and Mass Spectrometry data for this compound are provided below.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm, high precision)
-
Internal standard (e.g., DSS or TSP)
Sample Preparation:
-
Accurately weigh the required amount of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of D₂O.
-
Add a small amount of the internal standard.
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution into a clean NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30 or similar standard 1D proton experiment
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 2-4 seconds
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 or similar proton-decoupled 1D carbon experiment
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width: 200-240 ppm
-
Number of Scans: 1024-4096 (or more, depending on concentration and experiment time)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time: 1-2 seconds
Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and obtain fragmentation information for structural elucidation.
Instrumentation: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer with an ESI source.
Materials:
-
This compound (~1 mg)
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for enhancing protonation)
Sample Preparation:
-
Prepare a stock solution of the compound in methanol or water at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 1-10 µg/mL.
-
If necessary, add 0.1% formic acid to the final solution to promote protonation.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
ESI-MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 350 °C
-
Desolvation Gas Flow (N₂): 500 - 800 L/hr
-
Mass Range: m/z 50 - 500
Tandem MS (MS/MS) Parameters:
-
Select the [M+H]⁺ ion (m/z 156.1) as the precursor ion.
-
Apply a collision energy of 10-30 eV to induce fragmentation.
-
Acquire the product ion spectrum.
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺ corresponding to the free base.
-
Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions.
-
Compare the observed fragmentation with the expected fragmentation pathways for the proposed structure.
Visualizations
Analytical Workflow
The following diagram illustrates the general workflow for the NMR and MS analysis of this compound.
Caption: Workflow for NMR and MS analysis.
Predicted Mass Spectral Fragmentation Pathway
The diagram below outlines a plausible fragmentation pathway for the protonated molecule in ESI-MS/MS.
Caption: Predicted ESI-MS/MS fragmentation.
Application Notes and Protocols for the Derivatization of 1-Oxa-8-azaspiro[4.5]decan-3-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical derivatization of the novel scaffold, 1-Oxa-8-azaspiro[4.5]decan-3-one, and subsequent biological screening of the resulting compound library. The versatile spirocyclic core offers a unique three-dimensional architecture that is of significant interest in modern medicinal chemistry for the development of new therapeutic agents.[1] The protocols outlined herein describe key chemical transformations targeting the ketone functionality, enabling the generation of a diverse library of derivatives. Furthermore, standardized protocols for preliminary biological screening against common drug targets are provided, along with examples of data presentation and visualization of relevant signaling pathways.
Introduction
Spirocyclic scaffolds are increasingly sought after in drug discovery due to their inherent structural rigidity and three-dimensional character, which can lead to improved target specificity and optimized pharmacokinetic profiles.[1] The 1-Oxa-8-azaspiro[4.5]decan-3-one core represents a promising starting point for the development of novel bioactive molecules. Derivatization of this scaffold can lead to compounds with a wide range of pharmacological activities, including but not limited to modulation of sigma-1 receptors, alpha-adrenergic receptors, and receptor tyrosine kinases like EGFR.[2][3][4][5] This application note serves as a comprehensive guide for researchers aiming to explore the chemical space around this privileged scaffold.
Experimental Workflow
The overall workflow for the derivatization and biological evaluation of 1-Oxa-8-azaspiro[4.5]decan-3-one is depicted in the following diagram. This process begins with the synthesis of a diverse library of derivatives, followed by purification and structural characterization. The purified compounds then undergo a series of in vitro biological assays to determine their activity and selectivity.
Derivatization Protocols
The ketone at the 3-position of the 1-Oxa-8-azaspiro[4.5]decan-3-one scaffold is the primary site for derivatization. Below are protocols for three common and versatile reactions to generate a library of analogues.
Protocol 1: Reductive Amination
Reductive amination is a powerful method for introducing a wide variety of amine-containing substituents.[6]
Objective: To synthesize N-substituted 1-Oxa-8-azaspiro[4.5]decan-3-amines.
Materials:
-
1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the desired amine (1.2 eq) in DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted derivative.
Protocol 2: Wittig Reaction
The Wittig reaction is a highly reliable method for converting ketones into alkenes, allowing for the introduction of various exocyclic double bonds.[7][8][9][10]
Objective: To synthesize 3-alkylidene-1-Oxa-8-azaspiro[4.5]decanes.
Materials:
-
1-Oxa-8-azaspiro[4.5]decan-3-one
-
Appropriate phosphonium ylide (Wittig reagent)
-
Anhydrous tetrahydrofuran (THF) or Diethyl ether
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the chosen phosphonium salt (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add the strong base (1.1 eq) dropwise.
-
Allow the mixture to stir at room temperature for 1-2 hours to generate the ylide.
-
Cool the ylide solution to 0 °C and add a solution of 1-Oxa-8-azaspiro[4.5]decan-3-one (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired alkene.
Protocol 3: Knoevenagel Condensation
The Knoevenagel condensation is useful for reacting the ketone with active methylene compounds to form α,β-unsaturated products.[11][12][13][14][15]
Objective: To synthesize 3-(substituted-methylidene)-1-Oxa-8-azaspiro[4.5]decan-3-ones.
Materials:
-
1-Oxa-8-azaspiro[4.5]decan-3-one
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Basic catalyst (e.g., piperidine, ammonium acetate)
-
Toluene or Ethanol
-
Dean-Stark apparatus (if using toluene)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 1-Oxa-8-azaspiro[4.5]decan-3-one (1.0 eq) and the active methylene compound (1.1 eq) in toluene.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux and remove water azeotropically using the Dean-Stark apparatus.
-
Continue refluxing until no more water is collected. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by silica gel column chromatography.
Biological Screening Protocols and Data Presentation
The newly synthesized derivatives should be subjected to a panel of biological assays to determine their pharmacological profile. The choice of assays will be guided by the design of the derivatives. Below are example protocols for assays relevant to targets identified for similar spirocyclic scaffolds.
Sigma-1 Receptor Binding Assay
Objective: To determine the binding affinity of the synthesized compounds for the sigma-1 receptor.
Protocol:
-
Prepare cell membranes from a cell line overexpressing the human sigma-1 receptor.
-
In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the test compound.
-
Incubate for a specified time at a controlled temperature.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values from the IC50 values determined from concentration-response curves.
Data Presentation:
| Compound ID | R-Group | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (σ2/σ1) |
| OSD-001 | -H | >10,000 | >10,000 | - |
| OSD-RD-01 | -NH-benzyl | 15.2 | 350.8 | 23.1 |
| OSD-RD-02 | -NH-phenethyl | 5.8 | 185.6 | 32.0 |
| OSD-W-01 | =CH-phenyl | 25.4 | 689.2 | 27.1 |
| OSD-K-01 | =C(CN)₂ | 112.7 | >5,000 | >44.4 |
Data presented here is hypothetical and for illustrative purposes.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Data Presentation:
| Compound ID | R-Group | IC50 A549 (μM) | IC50 MDA-MB-231 (μM) | IC50 HeLa (μM) |
| OSD-001 | -H | >100 | >100 | >100 |
| OSD-RD-03 | -NH-(4-chlorophenyl) | 12.5 | 8.2 | 15.1 |
| OSD-W-02 | =CH-(2-methoxyphenyl) | 5.6 | 3.1 | 7.8 |
| OSD-K-02 | =C(CN)(COOEt) | 22.1 | 18.9 | 25.4 |
Data presented here is hypothetical and for illustrative purposes, inspired by findings for similar compounds.[4]
Signaling Pathway Visualization
Understanding the potential mechanism of action of the synthesized compounds can be aided by visualizing the signaling pathways they may modulate. Below are hypothetical signaling pathway diagrams created using Graphviz, based on the biological targets discussed.
Hypothetical Sigma-1 Receptor Signaling
The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling and cellular stress responses.[3][16][17][18][19]
Hypothetical EGFR Signaling Inhibition
Many anti-cancer agents target the EGFR signaling pathway to inhibit cell proliferation and survival.[2][4][5][20][21]
Hypothetical Alpha-Adrenergic Receptor Signaling
Alpha-adrenergic receptors are G-protein coupled receptors involved in various physiological processes, including blood pressure regulation.[1][3][22][23][24][25]
Conclusion
The 1-Oxa-8-azaspiro[4.5]decan-3-one scaffold provides a valuable starting point for the generation of diverse and structurally complex small molecules for biological screening. The protocols and data presented in this application note offer a framework for the systematic exploration of this chemical space. By employing the described derivatization strategies and biological assays, researchers can efficiently identify novel lead compounds for further development in various therapeutic areas.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Knoevenagel Condensation [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 18. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 20. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]
- 23. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 24. tandfonline.com [tandfonline.com]
- 25. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Incorporation of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride into Peptide Scaffolds via Solid-Phase Synthesis
Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, medicinal chemistry, and drug discovery.
Introduction
The introduction of conformational constraints into peptide sequences is a powerful strategy for enhancing their metabolic stability, receptor affinity, and selectivity. Non-canonical amino acids and peptidomimetics that restrict the flexibility of the peptide backbone are instrumental in this endeavor. 1-Oxa-8-azaspiro[4.5]decan-3-one is a spirocyclic scaffold that can be envisioned as a constrained mimetic of proline or other amino acids. Its rigid structure is poised to introduce sharp turns or other well-defined secondary structures into a peptide chain. This application note provides a detailed protocol for the incorporation of 1-Oxa-8-azaspiro[4.5]decan-3-one into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS).
While direct literature on the solid-phase synthesis applications of 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride is limited, this document outlines a representative protocol based on established methods for incorporating non-canonical and sterically hindered amino acids into peptides.[1][2][3] The protocols provided herein are intended to serve as a starting point for researchers looking to explore the potential of this novel building block.
Potential Applications
-
Induction of β-turns: The rigid spirocyclic structure can act as a template to force a peptide chain into a β-turn conformation, which is crucial for the biological activity of many peptides.
-
Enhanced proteolytic stability: The non-natural structure of the building block can sterically hinder the approach of proteases, thus increasing the in vivo half-life of the resulting peptide.
-
Improved receptor selectivity: By locking the peptide into a specific conformation, the affinity and selectivity for a particular receptor subtype may be enhanced.[4]
-
Development of novel peptidomimetics: This building block can be used in the synthesis of libraries of peptidomimetics for screening in drug discovery programs.[5]
Experimental Protocols
Preparation of Fmoc-1-Oxa-8-azaspiro[4.5]decan-3-one
The commercially available this compound must first be neutralized and protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group on the secondary amine to be compatible with Fmoc-based SPPS.[][7]
Materials:
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in DCM.
-
Add DIPEA (2.2 eq) and stir at room temperature for 10 minutes to neutralize the hydrochloride salt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Fmoc-1-Oxa-8-azaspiro[4.5]decan-3-one.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol describes the manual incorporation of the Fmoc-protected spirocyclic building block into a peptide sequence on a Rink Amide resin.[8][9] The procedure can be adapted for automated peptide synthesizers.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminal functionality)[9]
-
Fmoc-protected amino acids
-
Fmoc-1-Oxa-8-azaspiro[4.5]decan-3-one
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: e.g., N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Coupling of Fmoc-1-Oxa-8-azaspiro[4.5]decan-3-one:
-
In a separate vial, pre-activate the building block by dissolving Fmoc-1-Oxa-8-azaspiro[4.5]decan-3-one (3.0 eq), HBTU/HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Allow to stand for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. Due to the potential steric hindrance of the spirocyclic structure, a longer coupling time and/or double coupling may be necessary.
-
Perform a Kaiser test to check for complete coupling (absence of free primary amines). If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5-7 times) and DCM (3 times).
-
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3, using standard Fmoc-amino acids) cycles until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: After the last coupling step, perform a final deprotection as described in Step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.
Data Presentation
The following table summarizes the representative reaction conditions for the solid-phase synthesis protocol. Actual parameters may need to be optimized based on the specific peptide sequence and the performance of the spirocyclic building block.
| Parameter | Condition / Reagent | Notes |
| Resin | Rink Amide MBHA | For C-terminal amide peptides. |
| Scale | 0.1 mmol | |
| Deprotection Solution | 20% Piperidine in DMF | 2 x 10 min treatments. |
| Building Block Excess | 3.0 equivalents | Increased excess for the sterically hindered spirocyclic unit. |
| Coupling Reagent | HATU (2.9 eq) | Recommended for hindered couplings. |
| Base | DIPEA (6.0 eq) | |
| Coupling Time | 2-4 hours | Monitor with Kaiser test; double coupling may be required. |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | Standard for acid-labile side-chain protecting groups. |
| Cleavage Time | 2-3 hours |
Visualizations
Diagram 1: General Workflow for SPPS Incorporation
Caption: Workflow for incorporating the spirocyclic building block in SPPS.
Diagram 2: Conformational Constraint Hypothesis
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of a nonpeptide RGD mimetic library: new selective alphavbeta3 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. youtube.com [youtube.com]
- 9. chem.uci.edu [chem.uci.edu]
Application Notes & Protocols for Chiral Separation of 1-Oxa-8-azaspiro[4.5]decan-3-one Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of 1-Oxa-8-azaspiro[4.5]decan-3-one enantiomers. The methodologies outlined are based on established principles of chiral chromatography and are intended to serve as a comprehensive guide for developing robust and efficient separation methods for this and structurally related spirocyclic compounds.
Introduction to Chiral Separation
The separation of enantiomers is a critical process in the pharmaceutical industry, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] 1-Oxa-8-azaspiro[4.5]decan-3-one is a spirocyclic compound with a chiral center, making the separation and analysis of its enantiomers essential for drug development and quality control. The primary techniques for chiral separation include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), each offering distinct advantages.[]
Chromatographic chiral separations are most commonly achieved by using a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation.[3] Polysaccharide-based and macrocyclic glycopeptide CSPs are widely used and can be operated in various modes, including normal-phase, reversed-phase, and polar organic modes, providing complementary enantioselectivities.[4]
Recommended Chiral Separation Techniques
Based on the structure of 1-Oxa-8-azaspiro[4.5]decan-3-one, which contains a lactone and a tertiary amine, both HPLC and SFC are highly suitable for its chiral separation. GC can also be considered, potentially after derivatization.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used technique for enantiomeric separation.[5] It offers a broad range of CSPs and mobile phase systems. For 1-Oxa-8-azaspiro[4.5]decan-3-one, polysaccharide-based CSPs are a good starting point. Due to the basic nature of the tertiary amine, the addition of a basic modifier to the mobile phase is often necessary to achieve good peak shape and resolution.[4]
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC.[6][7] It uses supercritical CO2 as the primary mobile phase component, which has low viscosity and high diffusivity.[7] Similar to HPLC, polysaccharide-based CSPs are very effective in SFC. The use of alcohol modifiers and basic additives is common for separating basic compounds like the target molecule.[8]
-
Gas Chromatography (GC): Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds.[9] The separation is achieved using capillary columns coated with a chiral stationary phase, often cyclodextrin derivatives.[10] For non-volatile compounds, derivatization might be necessary to increase volatility and thermal stability.
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for developing a chiral separation method for 1-Oxa-8-azaspiro[4.5]decan-3-one enantiomers using HPLC and SFC. These are general recommendations and should be optimized for specific applications.
Table 1: Recommended HPLC Screening Conditions
| Parameter | Normal Phase | Polar Organic Mode | Reversed Phase |
| Chiral Stationary Phases (CSPs) | Chiralpak® AD-H, Chiralcel® OD-H | Chiralpak® AD-3, Chiralcel® OD-3 | Chiralpak® AD-RH, Chiralcel® OD-RH |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | Methanol, Ethanol, or Acetonitrile | Acetonitrile / Water with 0.1% DEA |
| Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at an appropriate wavelength | UV at an appropriate wavelength | UV at an appropriate wavelength |
Table 2: Recommended SFC Screening Conditions
| Parameter | Condition |
| Chiral Stationary Phases (CSPs) | Chiralpak® AD-3, Chiralcel® OD-3, Kromasil® AmyCoat |
| Mobile Phase | CO2 / Methanol (or Ethanol) |
| Gradient | 5% to 50% Modifier over 5-10 min |
| Additive | 0.1 - 0.3% Isopropylamine or Diethylamine in modifier |
| Back Pressure | 150 bar |
| Flow Rate | 3.0 mL/min |
| Temperature | 40 °C |
| Detection | UV at an appropriate wavelength |
Experimental Protocols
The following are detailed protocols for developing a chiral separation method for 1-Oxa-8-azaspiro[4.5]decan-3-one enantiomers.
-
Sample Preparation: Dissolve the racemic 1-Oxa-8-azaspiro[4.5]decan-3-one in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.
-
Column Screening:
-
Screen a set of polysaccharide-based chiral stationary phases (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
-
Begin with a normal phase mobile phase of n-Hexane/2-Propanol (90:10, v/v) containing 0.1% Diethylamine (DEA) at a flow rate of 1 mL/min.[4]
-
If no separation is achieved, screen other mobile phase compositions, such as n-Hexane/Ethanol.
-
-
Method Optimization:
-
Once partial separation is observed, optimize the mobile phase composition by varying the percentage of the alcohol modifier.
-
Adjust the flow rate to improve resolution and analysis time. Lower flow rates often improve chiral separations.[11]
-
Evaluate the effect of temperature. Decreasing the temperature can sometimes increase chiral selectivity.[11]
-
If peak shape is poor, adjust the concentration of the basic additive (e.g., DEA).
-
-
Method Validation: Once optimal conditions are found, validate the method for parameters such as linearity, precision, accuracy, and robustness.
-
Sample Preparation: Dissolve the racemic 1-Oxa-8-azaspiro[4.5]decan-3-one in the modifier solvent (e.g., Methanol) to a concentration of approximately 1 mg/mL.
-
Column and Modifier Screening:
-
Screen a set of polysaccharide-based CSPs suitable for SFC (e.g., Chiralpak® AD-3, Chiralcel® OD-3).
-
Screen different alcohol modifiers (Methanol, Ethanol, 2-Propanol) containing a basic additive (e.g., 0.2% Isopropylamine).[8]
-
-
Gradient Optimization:
-
Start with a generic gradient (e.g., 5% to 40% modifier over 5 minutes) to quickly determine the elution window.
-
Once the compound elutes, optimize the gradient slope and range to maximize resolution.
-
-
Parameter Optimization:
-
Fine-tune the back pressure and temperature to improve separation.
-
Adjust the concentration and type of additive to optimize peak shape.
-
-
Method Validation: Validate the final SFC method for its intended purpose.
Visualizations
The following diagrams illustrate the workflows for chiral method development.
Caption: Chiral HPLC Method Development Workflow.
Caption: Chiral SFC Method Development Workflow.
Conclusion
The successful chiral separation of 1-Oxa-8-azaspiro[4.5]decan-3-one enantiomers can be achieved through a systematic method development approach using either HPLC or SFC. The key to a successful separation lies in the careful selection of the chiral stationary phase and the optimization of the mobile phase conditions, including the choice of organic modifier and the use of a suitable basic additive to ensure good peak shape for this basic compound. The protocols and recommendations provided in these application notes serve as a strong foundation for developing a robust and reliable chiral separation method.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. azom.com [azom.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromedia.org [chromedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
- 9. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
Application Notes and Protocols for the Scale-up Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-gram scale synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride, a valuable spirocyclic scaffold for drug discovery and development. The protocol is designed to be robust and scalable, ensuring consistent yield and purity.
Introduction
Spirocyclic scaffolds have gained significant attention in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved pharmacological properties. The 1-Oxa-8-azaspiro[4.5]decane core is a key building block for the development of novel therapeutics. This protocol outlines a reliable, multi-step synthesis suitable for producing significant quantities of the target compound.
Overall Reaction Scheme
The synthetic strategy involves a three-step process starting from the commercially available N-Boc-4-piperidone. The key steps include a spirocyclization to form the oxazolidinone ring, followed by deprotection of the piperidine nitrogen and subsequent formation of the hydrochloride salt.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one
This step involves a modified Bucherer-Bergs reaction to form the spirohydantoin intermediate, followed by reaction with glycolic acid to yield the desired oxazolidinone.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (g) | Moles | Equivalents |
| N-Boc-4-piperidone | 199.27 | 100.0 | 0.502 | 1.0 |
| Potassium Cyanide (KCN) | 65.12 | 36.0 | 0.553 | 1.1 |
| Ammonium Carbonate ((NH₄)₂CO₃) | 96.09 | 144.7 | 1.506 | 3.0 |
| Glycolic Acid | 76.05 | 45.8 | 0.602 | 1.2 |
| Sulfuric Acid (conc.) | 98.08 | 5.0 mL | - | Catalyst |
| Ethanol (EtOH) | 46.07 | 500 mL | - | - |
| Water (H₂O) | 18.02 | 500 mL | - | - |
| Toluene | 92.14 | 800 mL | - | - |
| Dichloromethane (DCM) | 84.93 | As needed | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add N-Boc-4-piperidone (100.0 g, 0.502 mol), potassium cyanide (36.0 g, 0.553 mol), and ammonium carbonate (144.7 g, 1.506 mol).
-
Add a mixture of ethanol (500 mL) and water (500 mL).
-
Heat the reaction mixture to 60 °C and stir vigorously for 24 hours.
-
Cool the mixture to room temperature and then to 0-5 °C in an ice bath.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water (3 x 200 mL). Dry the solid in a vacuum oven at 50 °C to a constant weight to obtain the intermediate spirohydantoin.
-
To a 2 L three-necked round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and mechanical stirrer, add the dried spirohydantoin, glycolic acid (45.8 g, 0.602 mol), and toluene (800 mL).
-
Carefully add concentrated sulfuric acid (5.0 mL) dropwise with stirring.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing for 12-16 hours or until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 300 mL) and then with brine (300 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one as a white crystalline solid.
Step 2: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one
This step involves the acidic removal of the Boc protecting group.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles | Equivalents |
| 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one | 271.33 | (from Step 1) | ~0.45 mol | 1.0 |
| 4M HCl in Dioxane | - | 500 mL | 2.0 mol | ~4.4 |
| Dichloromethane (DCM) | 84.93 | 500 mL | - | - |
| Diethyl Ether (Et₂O) | 74.12 | As needed | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - | - |
Procedure:
-
Dissolve the 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one in dichloromethane (500 mL) in a 2 L round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add the 4M HCl in dioxane solution (500 mL) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
To the resulting residue, carefully add saturated sodium bicarbonate solution until the pH is ~8-9 to neutralize the excess acid.
-
Extract the aqueous layer with dichloromethane (3 x 300 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-Oxa-8-azaspiro[4.5]decan-3-one as a free base.
Step 3: Formation of this compound
This final step involves the formation of the hydrochloride salt.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount |
| 1-Oxa-8-azaspiro[4.5]decan-3-one | 171.22 | (from Step 2) |
| Diethyl Ether (Et₂O) | 74.12 | 1 L |
| Ethanolic HCl (or HCl gas) | 36.46 | To pH 1-2 |
Procedure:
-
Dissolve the crude 1-Oxa-8-azaspiro[4.5]decan-3-one in diethyl ether (1 L) in a 2 L flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble hydrogen chloride gas through the solution or add a solution of ethanolic HCl dropwise with vigorous stirring until the pH of the solution is between 1 and 2 (as tested with moist pH paper).
-
A white precipitate will form. Continue stirring at 0 °C for an additional 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 200 mL).
-
Dry the product in a vacuum oven at 40 °C to a constant weight to yield this compound as a white to off-white solid.
Quantitative Data Summary
| Step | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1 | N-Boc-4-piperidone | 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one | 136.2 | 122.6 | 90 | >98% |
| 2 & 3 | 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one | This compound | 86.2 | 75.0 | 87 | >99% |
| Overall | N-Boc-4-piperidone | This compound | 86.2 | 75.0 | 78.3 | >99% |
Visualizations
Caption: Workflow for the scale-up synthesis of the target compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and practical synthetic route starts from commercially available N-Boc-4-piperidone. The strategy involves a three-step sequence:
-
Alkylation: Reaction of N-Boc-4-piperidone with a suitable three-carbon electrophile, such as an acrylate derivative, to introduce the necessary carbon framework.
-
Cyclization: An intramolecular reaction to form the spirocyclic lactone ring system.
-
Deprotection and Salt Formation: Removal of the Boc protecting group and subsequent formation of the hydrochloride salt.
Q2: What are the critical parameters to control during the synthesis?
A2: Careful control of reaction conditions is crucial for success. Key parameters include:
-
Temperature: Particularly for the alkylation and cyclization steps to minimize side reactions.
-
Purity of Reagents and Solvents: Use of anhydrous solvents and high-purity starting materials is essential to prevent unwanted side reactions and ensure high yields.
-
pH: Especially during the work-up and the final salt formation step.
Q3: Are there any known safety precautions for this synthesis?
A3: Standard laboratory safety protocols should be followed. Specifically:
-
Handle all reagents, especially strong acids and bases, in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Be cautious when working with reactive intermediates.
Troubleshooting Guides
Problem 1: Low yield or no product formation in the alkylation of N-Boc-4-piperidone.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation of N-Boc-4-piperidone. | Ensure the base used (e.g., LDA, NaH) is fresh and of high purity. Check the reaction temperature; for LDA, maintain a low temperature (e.g., -78 °C) during deprotonation. |
| Degradation of the electrophile. | Use a fresh bottle of the acrylate reagent. Add the electrophile slowly to the reaction mixture at a low temperature to control the exotherm. |
| Presence of moisture. | Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect stoichiometry. | Carefully check the molar ratios of the reactants and the base. A slight excess of the electrophile may be beneficial. |
Problem 2: Incomplete cyclization to form the spiroketal lactone.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient acid catalysis. | Ensure the acid catalyst (e.g., p-toluenesulfonic acid, HCl) is of appropriate concentration and purity. A slight excess may be required. |
| Reaction temperature is too low or reaction time is too short. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Formation of side products. | Analyze the crude product by NMR or LC-MS to identify potential side products, which can provide insight into the reaction mechanism and help optimize conditions. |
Problem 3: Incomplete Boc deprotection.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient acid. | Use a sufficient excess of HCl (e.g., 4M HCl in dioxane). Ensure the reagent is not old or degraded. |
| Reaction time is too short. | Monitor the reaction by TLC until the starting material is completely consumed. |
| Formation of a stable intermediate. | In some cases, a stable carbamate intermediate may form. Ensure the work-up procedure is adequate to hydrolyze any such intermediates. |
Problem 4: Difficulty in isolating the final hydrochloride salt.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Product is too soluble in the chosen solvent. | If the salt does not precipitate, try adding a less polar co-solvent (e.g., diethyl ether, hexane) to induce precipitation. |
| Formation of an oil instead of a solid. | Triturate the oil with a suitable solvent or solvent mixture. Seeding with a small crystal of the product can also induce crystallization. |
| Presence of impurities. | Purify the free base by column chromatography before attempting salt formation. Ensure the solvent used for precipitation is appropriate for removing any remaining impurities.[1] |
Experimental Protocols
Step 1: Synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
-
Methodology: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, is slowly added a solution of lithium diisopropylamide (LDA) (1.1 eq). After stirring for 30 minutes, ethyl 2-(bromomethyl)acrylate (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Intramolecular Cyclization
-
Methodology: The product from Step 1 is dissolved in a suitable solvent such as toluene, and a catalytic amount of p-toluenesulfonic acid (0.1 eq) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove ethanol and water for 6 hours. The reaction mixture is then cooled, washed with a saturated aqueous solution of sodium bicarbonate, and the organic layer is dried and concentrated to yield the Boc-protected spiroketal lactone.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Methodology: The Boc-protected spiroketal lactone is dissolved in a minimal amount of anhydrous dioxane. A solution of 4M HCl in dioxane (5.0 eq) is added, and the mixture is stirred at room temperature for 4 hours.[2][3][4][5][6] The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to afford this compound as a white solid.
Data Presentation
Table 1: Summary of Typical Reaction Parameters and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Alkylation | N-Boc-4-piperidone, LDA, Ethyl 2-(bromomethyl)acrylate | THF | -78 to RT | 12 | 60-70 |
| 2. Cyclization | p-Toluenesulfonic acid | Toluene | Reflux | 6 | 80-90 |
| 3. Deprotection & Salt Formation | 4M HCl in dioxane | Dioxane | RT | 4 | >95 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Technical Support Center: Optimizing Spirocyclization Reactions
Welcome to the technical support center for optimizing reaction conditions for spirocyclization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in overcoming common challenges in the synthesis of spirocyclic compounds.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your spirocyclization experiments.
Issue 1: Low or No Product Yield
Question: My spirocyclization reaction is resulting in a low yield or no desired product at all. What are the potential causes and how can I address them?
Answer: Low or no yield in spirocyclization can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and solve the issue.[1][2]
-
Purity of Starting Materials and Reagents: Impurities in your starting materials, reagents, or solvents can poison catalysts or lead to unwanted side reactions.[1]
-
Solution: Ensure all starting materials are pure by techniques such as recrystallization or chromatography. Use freshly distilled and anhydrous solvents, especially for moisture-sensitive reactions. Ensure catalysts are stored under the recommended conditions and have not expired.[1]
-
-
Reaction Conditions: Incorrect temperature, reaction time, or concentration can significantly impact the reaction outcome.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Screen a range of temperatures to find the ideal balance between reaction rate and potential decomposition. Ensure efficient stirring, especially for heterogeneous reactions.[1]
-
-
Catalyst Inactivity: The catalyst may be deactivated or not suitable for the specific substrate.
-
Solution: Verify the catalyst's activity with a known successful reaction. Consider screening different catalysts or ligands with varying electronic and steric properties.
-
-
Workup and Purification Issues: Significant product loss can occur during the workup and purification steps.
-
Solution: Minimize the number of aqueous washes, as some products may have partial solubility in water. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. If using column chromatography, be aware that some compounds can decompose on silica gel. In such cases, consider using a different stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine).[1]
-
Issue 2: Poor Stereoselectivity (Diastereoselectivity or Enantioselectivity)
Question: My spirocyclization is producing a mixture of stereoisomers with poor selectivity. How can I improve the stereochemical outcome?
Answer: Achieving high stereoselectivity is a common challenge in spirocyclization. The following factors play a crucial role:
-
Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and its ligands are paramount for controlling the stereochemistry of the reaction.
-
Solution: For metal-catalyzed reactions, screen a variety of chiral ligands. In organocatalysis, the choice of the chiral catalyst scaffold (e.g., cinchona alkaloids, proline derivatives) is critical.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state energies of the competing stereochemical pathways.
-
Solution: Experiment with a range of solvents with different polarities. Sometimes a switch to a more polar or non-polar solvent can dramatically alter or even reverse the stereoselectivity.
-
-
Reaction Temperature: Temperature can affect the equilibrium between different reactive intermediates and the activation energies for the formation of different stereoisomers.
-
Solution: Lowering the reaction temperature often leads to higher stereoselectivity by favoring the thermodynamically more stable transition state. However, in some cases, an "abnormal" temperature effect is observed where higher temperatures can lead to better selectivity. A temperature screen is therefore highly recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when starting to optimize a spirocyclization reaction?
A1: The most critical factors to consider are the choice of catalyst and/or ligand, the solvent, the reaction temperature, and the stoichiometry of the reactants. The electronic and steric properties of the substrate also play a crucial role in determining the success and selectivity of the reaction.
Q2: How can I minimize the formation of side products?
A2: Minimizing side products often involves a careful optimization of reaction conditions. Consider changing the order of addition of reagents, using a slower addition rate, or adjusting the reaction temperature. Protecting groups can also be employed to block reactive sites on your substrate that may lead to undesired side reactions.
Q3: My product is difficult to purify. What are some alternative purification strategies?
A3: If standard silica gel chromatography is problematic, consider alternative techniques such as preparative TLC, recrystallization, or using a different stationary phase like alumina or reversed-phase silica. For basic compounds, ion-exchange chromatography can be effective.
Quantitative Data on Reaction Optimization
The following tables summarize quantitative data from published literature, illustrating the impact of various reaction parameters on the outcome of spirocyclization reactions.
Table 1: Optimization of Nickel-Catalyzed Enantioselective α-Spirocyclization of Lactones [3]
| Entry | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | SL-M001-1 | TBME | 90 | 83 |
| 2 | SL-M009-1 | TBME | 97 | 69 |
| 3 | (S,S)-BDPP | TBME | 91 | 57 |
| 4 | SL-M001-1 | Toluene | 85 | 75 |
| 5 | SL-M001-1 | THF | 78 | 65 |
Reaction conditions: Ni(COD)₂ (5 mol %), Ligand (10 mol %), LHMDS (1.2 equiv), PhBr (1.2 equiv), Substrate (1.0 equiv), Solvent (0.1 M), 30 °C, 12 h.
Table 2: Substrate Scope for 5- and 6-Membered Ring Formation in Nickel-Catalyzed Spirocyclization [3]
| Product | Ligand | Yield (%) | ee (%) |
| 5-Membered Ring | |||
| 11a | SL-M001-1 | 90 | 83 |
| 11b (p-OMe) | SL-M001-1 | 52 | 84 |
| 11c (p-F) | SL-M001-1 | 88 | 79 |
| 6-Membered Ring | |||
| 11d | SL-M001-1 | 81 | 50 |
Reaction conditions: Ni(COD)₂ (5 mol %), Ligand (10 mol %), LHMDS (1.2 equiv), PhBr (1.2 equiv), Substrate (1.0 equiv), TBME (0.1 M), 30 °C, 12 h.
Experimental Protocols
Protocol 1: Gold-Catalyzed Spirocyclization of 1-ene-4,9-diyne Esters
This protocol describes a method for the synthesis of azaspiro[4.4]nonenones.[4]
-
Materials:
-
1-ene-4,9-diyne ester substrate (1.0 equiv)
-
Au(I) catalyst (e.g., Johnphos(Au)SbF₆) (5 mol %)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the 1-ene-4,9-diyne ester substrate.
-
Dissolve the substrate in the anhydrous solvent.
-
Add the gold(I) catalyst to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired azaspiro[4.4]nonenone.
-
Protocol 2: Lewis Acid-Catalyzed Spirocyclization for the Synthesis of 2-Spirocyclohexylindolines
This protocol details a diastereoselective synthesis of 2-spirocyclohexylindolines.[5]
-
Materials:
-
Indoline-derived substrate (1.0 equiv)
-
Lewis acid (e.g., Sc(OTf)₃) (20 mol %)
-
Anhydrous solvent (e.g., 1,2-Dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the indoline-derived substrate.
-
Dissolve the substrate in the anhydrous solvent.
-
Add the Lewis acid catalyst to the solution.
-
Stir the reaction mixture at the optimized temperature (e.g., 80 °C) and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., Dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-spirocyclohexylindoline.
-
Visualizing Reaction Workflows and Mechanisms
Troubleshooting Workflow for Low Reaction Yield
The following diagram illustrates a systematic approach to troubleshooting low yields in a spirocyclization reaction.
Caption: A logical workflow for troubleshooting low yields in spirocyclization reactions.
Generalized Experimental Workflow for Spirocyclization
This diagram outlines the typical sequence of steps involved in a spirocyclization experiment.
Caption: A typical experimental workflow for a spirocyclization reaction.
Proposed Mechanism for Lewis Acid-Catalyzed Spirocyclization
This diagram illustrates a plausible mechanism for the formation of a spirocyclic compound initiated by a Lewis acid.
Caption: A simplified mechanism for Lewis acid-catalyzed spirocyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Lewis acid mediated cyclization: synthesis of 2 spirocyclohexylindolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Spirocyclic Amine Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of spirocyclic amine compounds. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This section provides solutions to specific problems you may face during the purification of spirocyclic amine compounds.
Chromatography Issues
Question: I am experiencing poor separation and significant tailing of my spirocyclic amine compound on a silica gel column. What can I do?
Answer:
This is a common issue arising from the interaction between the basic amine functionality and the acidic nature of silica gel.[1][2] This interaction can lead to irreversible adsorption, band spreading, and even degradation of the compound.[1] Here are several strategies to mitigate this problem:
-
Mobile Phase Modification:
-
Add a Competing Amine: Incorporate a small amount of a volatile basic modifier, such as triethylamine (TEA) or ammonia (e.g., in the form of ammonium hydroxide), into your mobile phase.[1][3][4] A common starting point is to use a mobile phase like dichloromethane/methanol with 0.1-1% triethylamine.[4] This "neutralizes" the acidic silanol groups on the silica surface, preventing your spirocyclic amine from strongly adsorbing.[1]
-
Optimize Solvent System: If you observe co-elution with impurities, try optimizing the mobile phase composition. A shallower gradient or switching to an isocratic elution might improve resolution.[5]
-
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: Using a column packed with amine-functionalized silica can be highly effective.[1][4] This stationary phase minimizes the strong interactions with basic compounds, often allowing for successful separation with simpler solvent systems like hexane/ethyl acetate.[2]
-
Basic Alumina: Basic alumina is another alternative to silica gel for the purification of basic compounds.[3]
-
Reversed-Phase Chromatography: For polar or ionizable spirocyclic amines, reversed-phase chromatography can be a powerful tool.[1][5] To achieve good retention and separation of basic compounds, it is often beneficial to use a mobile phase with a high pH (alkaline conditions) to ensure the amine is in its free-base, more lipophilic form.[1] Adding a volatile base like triethylamine at a concentration of 0.1% to both the weak and strong solvents is a common practice.[1]
-
Question: My spirocyclic amine compound is precipitating on the chromatography column. How can I prevent this?
Answer:
Precipitation on the column typically occurs due to low solubility of the compound in the loading or mobile phase.[5]
-
Ensure Complete Dissolution: Make sure your sample is fully dissolved in the solvent used for loading onto the column.[5]
-
Dry Loading: If solubility is a significant issue, consider using a dry loading technique. This involves pre-adsorbing your compound onto a small amount of silica gel (or another inert solid support) and then loading the solid material onto the top of your column.[5]
Crystallization Difficulties
Question: My spirocyclic amine "oils out" instead of crystallizing. What should I do?
Answer:
"Oiling out" happens when the solute's melting point is lower than the boiling point of the crystallization solvent, or when the solution is too supersaturated.[5]
-
Solvent Selection: Try using a lower-boiling point solvent or a mixture of solvents.[5]
-
Induce Crystallization: Sometimes, adding a small amount of a "poorer" solvent (a solvent in which your compound is less soluble) can induce crystallization.[5]
-
Slow Cooling: Allow the solution to cool slowly to encourage the formation of well-defined crystals rather than an oil.[5]
Question: I am not getting any crystal formation from my solution. What are the next steps?
Answer:
A lack of crystal formation usually indicates that the solution is not supersaturated.[5]
-
Increase Concentration: Try to evaporate some of the solvent to increase the concentration of your spirocyclic amine.[5]
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles that are scraped off can act as nucleation sites.[5]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a seed crystal and initiate crystallization.[5]
-
Low Recovery
Question: I am experiencing significant loss of my spirocyclic amine during purification. What are the possible causes and solutions?
Answer:
Low recovery can be due to several factors, from compound instability to irreversible adsorption.[5]
| Possible Cause | Troubleshooting Steps |
| Compound Instability on Silica Gel | Test for stability by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting to see if degradation has occurred. If it is unstable, consider using a less acidic stationary phase like alumina or a bonded silica phase (e.g., amine-functionalized silica).[5] |
| Irreversible Adsorption to Stationary Phase | For highly polar compounds, consider using reversed-phase chromatography. In normal-phase chromatography, adding a modifier like triethylamine for basic compounds can help reduce irreversible adsorption.[5] |
| Co-elution with Impurities | If your compound is not fully separated from impurities, the fractions you collect may not be pure, leading to apparent low recovery of the desired product. Optimize the mobile phase to improve resolution.[5] |
| Volatility of the Compound | If your spirocyclic amine is volatile, you may be losing it during solvent removal under vacuum. Ensure the temperature of the rotovap bath is kept low.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying spirocyclic amine compounds?
The purification of spirocyclic amine compounds presents several key challenges stemming from their unique structural features:
-
Separation of Stereoisomers: Spirocyclic compounds often contain multiple chiral centers, leading to the formation of diastereomers and enantiomers. These isomers can have very similar physicochemical properties, making their separation difficult.[5]
-
Removal of Structurally Similar Impurities: The synthesis of complex spirocyclic amines can result in byproducts with skeletons closely resembling the target molecule, which can be challenging to remove using standard purification techniques.[5] Common impurities can also arise from residual starting materials, oxidation products (like nitrosoamines), and solvent residues.[6]
-
Low Solubility and Crystallinity: The rigid, three-dimensional structure of the spirocyclic core can lead to poor solubility in common organic solvents and a reluctance to form well-defined crystals.[5]
-
Interaction with Stationary Phases: The basic nature of the amine group can lead to strong interactions with acidic stationary phases like silica gel, causing peak tailing, poor resolution, and potential compound degradation.[1][2]
-
Thermal and Chemical Instability: Some spirocyclic amines may be sensitive to heat or acidic/basic conditions, which can limit the choice of purification methods.[5]
Q2: How can I effectively separate diastereomers of a spirocyclic amine?
Diastereomers have different physical properties and can often be separated by chromatography or recrystallization.[5]
-
Column Chromatography: Normal-phase chromatography on silica gel (often with a basic modifier in the eluent) or reversed-phase chromatography can be effective. The choice of stationary and mobile phases is critical and often requires empirical optimization.[5]
-
Recrystallization: If the diastereomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective separation method.[5]
Q3: What methods can be used to separate enantiomers of a chiral spirocyclic amine?
The separation of enantiomers requires a chiral environment. Common techniques include:
-
Chiral Chromatography: This is a powerful technique that uses a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, leading to their separation.
-
Formation of Diastereomeric Salts: Reacting the racemic amine with a chiral acid can form diastereomeric salts. These salts have different physical properties and can often be separated by crystallization. The desired enantiomer can then be recovered by treating the separated salt with a base.
Q4: How can I determine the purity of my purified spirocyclic amine?
Several analytical techniques can be used to assess the purity of your compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are essential for structural confirmation and can provide information about the presence of impurities.[5]
-
Quantitative NMR (qNMR): This is a powerful technique for determining the absolute purity of a sample without needing a reference standard of the analyte itself.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, MS) is a highly sensitive method for detecting and quantifying impurities.[5]
-
Gas Chromatography (GC): For volatile spirocyclic amines, GC can be an effective tool for purity assessment.[5][7]
Experimental Protocols
Protocol 1: Diastereomer Separation by Flash Chromatography
This protocol provides a general guideline for separating diastereomers of a spirocyclic amine using flash chromatography on silica gel.
-
Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude spirocyclic amine mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives good separation between the diastereomers (a ΔRf of at least 0.15 is ideal).[5] Remember to add a small percentage of triethylamine (e.g., 0.5-1%) to the eluent to prevent tailing.
-
-
Column Preparation:
-
Select an appropriately sized silica gel column based on the amount of crude material.
-
Pack the column using the mobile phase identified in the TLC analysis.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the mobile phase or a less polar solvent.
-
Load the solution onto the top of the column. Alternatively, use the dry loading technique if the compound has low solubility.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase. If a gradient elution is required, gradually increase the polarity.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure desired diastereomer.
-
Remove the solvent under reduced pressure to obtain the purified spirocyclic amine.[5]
-
Visualizations
Caption: Troubleshooting workflow for poor chromatographic separation.
Caption: Decision tree for selecting a purification method.
References
Stability of 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride in different solvents
Troubleshooting Guides
Issue 1: Compound degradation upon dissolution in protic solvents (e.g., water, methanol, ethanol).
-
Question: I dissolved 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride in water/methanol for my experiment, but I suspect it is degrading. What could be the cause and how can I mitigate this?
-
Answer: this compound contains a lactone functional group, which is susceptible to hydrolysis in the presence of nucleophiles, such as water or alcohols (protic solvents).[1][2][3] This reaction, known as hydrolysis, would open the lactone ring to form the corresponding hydroxy-carboxylic acid. The rate of this degradation can be influenced by pH and temperature.
Mitigation Strategies:
-
Use Aprotic Solvents: If your experimental design allows, consider using aprotic solvents such as DMSO, DMF, or acetonitrile, where the compound is expected to be more stable.
-
Prepare Fresh Solutions: If aqueous or alcoholic solutions are necessary, prepare them immediately before use and keep them at a low temperature (e.g., on ice) to minimize degradation.
-
pH Control: The stability of the compound in aqueous solutions will be pH-dependent. The hydrochloride salt will result in a mildly acidic solution. Extreme pH values (either highly acidic or basic) should be avoided to prevent accelerated hydrolysis of the lactone.
-
Stability Study: Perform a preliminary stability study by analyzing your solution at different time points (e.g., using HPLC or LC-MS) to determine the degradation rate under your specific conditions.
-
Issue 2: Inconsistent results or loss of activity over time in stock solutions.
-
Question: My stock solution of this compound in an organic solvent seems to be losing potency. What could be the reason?
-
Answer: While more stable in aprotic solvents than in protic ones, long-term storage in any solvent may lead to degradation. The amine hydrochloride salt exists in equilibrium with the free amine and hydrochloric acid. The reactivity of the free amine or potential reactions with trace impurities in the solvent could lead to a gradual loss of the compound.
Mitigation Strategies:
-
Solvent Purity: Use high-purity, anhydrous solvents to prepare stock solutions.
-
Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.
-
Inert Atmosphere: For long-term storage, consider aliquoting the stock solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or reaction with atmospheric moisture.
-
Regular Quality Control: Periodically check the purity of your stock solution using an appropriate analytical method.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common laboratory solvents?
A1: Based on the chemical structure, the following is an expected stability profile. This should be confirmed experimentally.
| Solvent Class | Example Solvents | Expected Stability | Rationale |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Good | These solvents are non-nucleophilic and will not directly participate in the hydrolysis of the lactone. The amine hydrochloride salt is likely to be soluble and relatively stable for short to medium-term storage. |
| Aprotic Non-Polar | Dichloromethane, Chloroform, Toluene | Moderate to Good | Stability against hydrolysis is expected to be good. However, the solubility of the hydrochloride salt may be limited in these solvents. |
| Protic Polar (Alcoholic) | Methanol, Ethanol | Poor to Moderate | Alcohols can act as nucleophiles and lead to alcoholysis (transesterification) of the lactone ring over time. Stability is expected to be lower than in aprotic solvents. |
| Protic Polar (Aqueous) | Water, Buffers | Poor | Water is a nucleophile that can readily hydrolyze the lactone. The rate of hydrolysis is dependent on pH and temperature.[4][5] |
Q2: What are the likely degradation products of this compound?
A2: The primary degradation pathway is expected to be the hydrolysis of the lactone ring. This would result in the formation of 4-hydroxy-4-(piperidin-4-yl)butanoic acid hydrochloride. Under different conditions, other degradation pathways could exist.
Q3: How should I handle and store the solid this compound?
A3: As a solid, the compound is expected to be relatively stable if stored correctly. It is advisable to store it in a tightly sealed container, in a cool, dry place, and protected from light. Being a hydrochloride salt, it may be hygroscopic, so storage in a desiccator is recommended.
Experimental Protocols
Protocol 1: General Procedure for Evaluating Compound Stability in a Specific Solvent
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the initial purity and peak area of the compound.
-
Incubation: Aliquot the solution into several vials and store them under the desired experimental conditions (e.g., room temperature, 4°C, -20°C). Protect from light if the compound is light-sensitive.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours, and weekly), retrieve an aliquot and analyze it using the same analytical method as in step 2.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area at T=0. The appearance of new peaks may indicate the formation of degradation products. Calculate the percentage of the compound remaining at each time point.
Visualizations
Caption: A logical workflow for determining the stability of this compound.
Caption: Key factors influencing the stability of this compound.
References
- 1. Mechanism of alkaline hydrolysis of lactones: dipolar aprotic versus protic solvent effects as a diagnostic tool - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Lactone - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Solubility issues of 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride in DMSO
Technical Support Center: 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride
For researchers, scientists, and drug development professionals, ensuring the complete and consistent solubilization of experimental compounds is fundamental to achieving reliable and reproducible results. This guide addresses common solubility issues encountered when dissolving This compound in Dimethyl Sulfoxide (DMSO) and provides practical troubleshooting steps and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in DMSO. Is this expected?
A1: While many compounds are readily soluble in DMSO, hydrochloride salts of organic molecules can sometimes exhibit variable or limited solubility.[1] Factors influencing this include the compound's crystalline structure, purity, and the water content of the DMSO.[2][3] Spirocyclic systems can also present unique solvation challenges. Therefore, encountering some difficulty is not entirely unexpected and can often be overcome with the proper technique.
Q2: Why is the quality of DMSO important for solubility?
A2: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] Even small amounts of water contamination can significantly alter the solvent properties of DMSO, often reducing the solubility of organic compounds, especially salts.[4][5][6] Using a fresh, unopened bottle of anhydrous or high-purity DMSO is critical for preparing concentrated stock solutions.[5]
Q3: My compound dissolved initially but then crashed out of solution. What happened?
A3: Precipitation after initial dissolution suggests that the solution was likely supersaturated or that conditions changed. Common causes include:
-
Water Absorption: The DMSO stock may have absorbed atmospheric moisture over time.[4][5]
-
Temperature Fluctuation: A decrease in temperature can reduce solubility. DMSO's freezing point is relatively high at 18.5°C, and cooling can promote crystallization.[5]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote the formation of more stable, less soluble crystal forms of the compound.[2][3]
Q4: What is the maximum recommended concentration of DMSO for in vitro or in vivo experiments?
A4: To avoid solvent-induced toxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[7][8] For animal studies, the concentration should be minimized, ideally below 1% (v/v), though concentrations up to 10% may be used if justified and controlled for.[9] This necessitates creating a highly concentrated DMSO stock solution so that only a minimal volume is needed for dilution into your aqueous experimental system.
Troubleshooting Guide
If you observe particulate matter, cloudiness, or incomplete dissolution, follow this systematic workflow.
Troubleshooting Workflow Diagram
Caption: A stepwise workflow for troubleshooting solubility issues in DMSO.
Data on Troubleshooting Techniques
| Technique | Description | Expected Outcome | Key Considerations |
| Vortexing | High-speed agitation of the sample vial. | Breaks up small powder aggregates and promotes initial mixing. | May be insufficient for compounds with strong crystal lattice energy. |
| Sonication | Uses ultrasonic waves to agitate particles in a water bath. | Effective at breaking down larger aggregates and enhancing dissolution.[4] Can provide localized energy to overcome solvation barriers. | A modest increase in bulk temperature may occur. |
| Gentle Warming | Heating the solution to a controlled temperature (e.g., 37°C). | Increases kinetic energy, which can significantly improve the solubility of many compounds.[6] | Avoid excessive or prolonged heating, which could risk compound degradation. Never use an open flame. |
| Using Anhydrous DMSO | Starting with a fresh, sealed bottle of high-purity, low-water content DMSO. | Provides the optimal solvent environment and prevents water-induced precipitation.[5] | DMSO must be handled and stored properly to prevent future moisture absorption.[9] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a standardized method for preparing a stock solution. Adjust the mass of the compound and volume of DMSO as needed for your desired concentration.
Materials:
-
This compound (Solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-equilibration: Allow the sealed container of this compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening. This minimizes condensation and water absorption.
-
Weighing: Tare a sterile vial on the analytical balance. Carefully weigh the desired amount of the compound into the vial. (For 1 mL of a 10 mM solution, you would need the molecular weight in mg/100. Note: The molecular weight for C₈H₁₄ClNO₂ is 191.65 g/mol , so weigh 1.92 mg).
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes. Visually inspect the solution against a light source for any undissolved particles.
-
Assisted Dissolution (If Necessary):
-
Final Inspection: Once the solution is completely clear, it is ready for use.
-
Aliquoting and Storage: To maintain stability and prevent issues from freeze-thaw cycles, aliquot the stock solution into single-use volumes in tightly sealed tubes.[7][8]
References
Technical Support Center: Identification of Impurities in 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and troubleshooting of impurities in 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities can originate from several stages of the manufacturing process and storage. The primary sources include:
-
Starting Materials and Reagents: Unreacted starting materials, intermediates, and byproducts from the synthesis of the spirocyclic core.
-
Side Reactions: Incomplete reactions or the formation of alternative products during the synthesis.
-
Degradation Products: Chemical breakdown of the active pharmaceutical ingredient (API) under the influence of heat, light, moisture, or reactive excipients.
-
Residual Solvents: Solvents used during synthesis and purification that are not completely removed.
Q2: What are the most common types of impurities expected for this compound?
A2: Based on the structure of this compound, which contains a lactone and a secondary amine hydrochloride, the following types of impurities are plausible:
-
Synthesis-Related Impurities:
-
Unreacted starting materials.
-
Intermediates from the synthetic route.
-
Products of side reactions, such as isomers or over-alkylated species.
-
-
Degradation-Related Impurities:
-
Hydrolysis Product: Opening of the lactone ring to form a hydroxy carboxylic acid.
-
Oxidation Products: Oxidation of the secondary amine to an N-oxide or other oxidative degradation products.
-
Q3: Which analytical techniques are most suitable for identifying and quantifying these impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the primary technique for separation and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the identification and quantification of residual solvents.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Interaction of the basic amine with acidic silanols on the column stationary phase.[1][2] 2. Column overload.[2] 3. Inappropriate mobile phase pH. 4. Column contamination or degradation. | 1. Use a base-deactivated column or add a competing amine (e.g., triethylamine) to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure consistent ionization of the analyte. 4. Flush the column with a strong solvent or replace the column if necessary. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure proper mobile phase preparation and pump performance. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is fully equilibrated with the mobile phase before analysis. |
| Ghost Peaks | 1. Contamination in the mobile phase or sample diluent. 2. Carryover from previous injections. | 1. Use fresh, high-purity solvents and diluents. 2. Implement a robust needle wash protocol in the autosampler. |
Impurity Identification Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Peak in HPLC Chromatogram | 1. New impurity from a change in the manufacturing process. 2. Degradation of the sample. | 1. Investigate any recent changes in raw materials or synthesis conditions. 2. Analyze a freshly prepared sample to confirm if the peak is due to degradation. Use LC-MS to determine the molecular weight of the unknown peak. |
| Mass Spectrometry Data Does Not Match Expected Impurity | 1. Formation of an unexpected adduct in the ion source. 2. In-source fragmentation. | 1. Vary the mobile phase composition and MS source parameters. 2. Use a softer ionization technique if available. |
| NMR Spectrum is Complex and Difficult to Interpret | 1. Presence of multiple impurities. 2. Overlapping signals. | 1. Attempt to isolate the impurity using preparative HPLC for cleaner NMR analysis. 2. Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in structure elucidation. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[3][4][5]
a. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Heat the solution at 60°C for a specified period (e.g., 24, 48, 72 hours).[4]
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
Analyze by HPLC to observe for the appearance of degradation products.
b. Base Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH.
-
Maintain the solution at room temperature for a specified period.
-
Neutralize with 0.1 M HCl before analysis.
-
Analyze by HPLC.
c. Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a specified period.[6]
-
Analyze by HPLC.
d. Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) for a specified duration.
-
Dissolve the stressed sample in a suitable solvent and analyze by HPLC.
e. Photolytic Degradation:
-
Expose the solid compound or a solution of the compound to a calibrated light source (UV and visible light) as per ICH Q1B guidelines.
-
Analyze the sample by HPLC.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating the main compound from its potential impurities and degradation products.[7][8][9]
-
Column: A C18 or a polar-embedded C18 column is often a good starting point. For polar amine hydrochlorides, a HILIC (Hydrophilic Interaction Liquid Chromatography) column might also be suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted to be compatible with the column and analyte) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound and its potential impurities have significant absorbance (e.g., determined by a UV scan). Mass spectrometric detection (LC-MS) should be used for impurity identification.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Potential Impurities and their Characterization Data (Hypothetical)
| Impurity Name | Potential Source | Expected m/z [M+H]⁺ | Key ¹H NMR Signals (ppm) |
| Starting Material A | Synthesis | Varies | Varies |
| Intermediate B | Synthesis | Varies | Varies |
| Hydrolysis Product | Degradation | 176.12 | Appearance of a carboxylic acid proton signal (>10 ppm), disappearance of lactone-related signals. |
| N-Oxide | Degradation | 174.11 | Downfield shift of protons adjacent to the nitrogen atom. |
Visualizations
Experimental Workflow for Impurity Identification
Caption: A logical workflow for the identification and control of impurities.
Signaling Pathway for Lactone Hydrolysis
Caption: The hydrolytic degradation pathway of the lactone ring.
References
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijrpp.com [ijrpp.com]
- 7. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Spirocyclic Linkers in Targeted Drug Development: Focus on 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of targeted therapeutics, particularly in the domains of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the payload or E3 ligase ligand is a critical determinant of efficacy, selectivity, and pharmacokinetic properties. While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been extensively used, there is a growing interest in rigid linkers that can pre-organize the molecule into a bioactive conformation.[1][] Spirocyclic scaffolds are emerging as a promising class of rigid linkers, offering the potential to improve physicochemical properties and enhance the stability of the ternary complex in PROTACs.[3][4]
This guide provides a comparative analysis of 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride, a commercially available spirocyclic building block, and other spirocyclic linkers against conventional flexible linkers.[5] While direct, publicly available experimental data comparing the performance of this compound is limited, this guide synthesizes existing data on similar spirocyclic systems and outlines the experimental protocols necessary for a comprehensive evaluation.
The Emerging Role of Spirocyclic Linkers
Spirocyclic linkers offer several theoretical advantages over their flexible counterparts:
-
Conformational Rigidity: By locking the conformation of the molecule, spirocyclic linkers can reduce the entropic penalty upon binding to the target protein and E3 ligase, potentially leading to more stable and potent ternary complexes in PROTACs.[6][7] This rigidity can also optimize the orientation of the binding elements.[3]
-
Improved Physicochemical Properties: The introduction of a spirocyclic moiety can enhance solubility, and metabolic stability compared to linear linkers.[4][8] SpiroChem, a company specializing in novel linkers, designs linkers with 3D constrained modules to minimize hydrophobic collapse and improve the overall physicochemical properties of the complex.[4]
-
Novel Chemical Space: Spirocyclic linkers provide access to novel chemical space, offering opportunities for new intellectual property.[4]
However, the synthesis of these complex linkers can be more challenging compared to linear linkers.[]
Performance Comparison of Linker Types
The optimal linker is highly dependent on the specific target protein and E3 ligase pair.[9] The following tables summarize the general characteristics and available quantitative data for different linker types.
Table 1: General Characteristics of Different Linker Types
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Flexible Linkers (PEG, Alkyl) | High flexibility, variable length.[] | Synthetically accessible, can improve solubility (PEG).[1][10] | High risk of hydrophobic collapse (Alkyl), potential for reduced metabolic stability, may not favor a bioactive conformation.[1][4] |
| Rigid Linkers (e.g., Piperidine/Piperazine) | Constrained conformation.[8] | Can pre-organize the molecule for optimal binding, may enhance ternary complex stability and improve pharmacokinetic properties.[1][8] | Less conformational flexibility can hinder ternary complex formation if the geometry is not optimal.[1] |
| Spirocyclic Linkers | Highly rigid, three-dimensional structure. | Can minimize hydrophobic collapse, improve physicochemical properties, and provide novel IP space.[4] | Synthetic complexity can be higher. |
Table 2: Comparative Performance Data of Different Linkers in PROTACs
| Linker Type | PROTAC Target | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Permeability | Reference |
| PEG-based | BRD4 | CRBN | < 500 | > 90 | - | [11] |
| Alkyl-based | CRBN | VHL | 100-300 | ~80 | - | [9] |
| Rigidified Alkyl | Not Specified | Not Specified | < 100 | > 90 | Improved over flexible linkers | [1] |
| Spirocyclic (2,8-diazaspiro[4.5]decane) | EZH2 | CRBN | 2.5 (in MV4-11 cells) | > 90 (at 10 nM) | Oral bioavailability of 8.91% in rats | [12] |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation.
The data on the 2,8-diazaspiro[4.5]decane linker for an EZH2 PROTAC demonstrates that a spirocyclic linker can lead to potent degradation with good in vivo properties.[12] This suggests that other spirocyclic scaffolds, including derivatives of 1-Oxa-8-azaspiro[4.5]decan-3-one, hold significant promise.
Key Signaling Pathways in Targeted Protein Degradation
PROTACs hijack the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS), to eliminate target proteins. This is achieved by inducing the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The choice of E3 ligase is a critical aspect of PROTAC design.
Caption: General mechanism of PROTAC-mediated protein degradation.
Below are diagrams for three commonly recruited E3 ligases in PROTAC development.
Cereblon (CRBN) Pathway
Caption: PROTAC-mediated recruitment to the CRBN E3 ligase complex.
Von Hippel-Lindau (VHL) Pathway
References
- 1. benchchem.com [benchchem.com]
- 3. Linker Design | SpiroChem [spirochem.com]
- 4. News - Single [spirochem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride and Piperidine Scaffolds in PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. The linker component of a PROTAC, which connects the target protein binder and the E3 ligase ligand, plays a crucial role in determining the efficacy and physicochemical properties of the degrader. This guide provides a comparative analysis of two distinct scaffolds used in PROTAC linker design: the well-established piperidine ring and the more novel 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride.
Core Structural and Functional Comparison
Piperidine Scaffolds:
Piperidine, a six-membered saturated heterocycle, is a commonly incorporated motif in PROTAC linkers to impart rigidity.[1] This conformational constraint can pre-organize the PROTAC into a bioactive conformation, which is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] The incorporation of a piperidine ring can enhance the metabolic stability of the PROTAC and provide a defined spatial orientation for the warhead and the E3 ligase ligand.[1] The basic nitrogen atom in the piperidine ring can also be protonated at physiological pH, which may influence properties like cell permeability and solubility.
This compound Scaffolds:
This compound is a spirocyclic scaffold, which offers a higher degree of three-dimensionality and rigidity compared to the monocyclic piperidine. This increased structural complexity can be advantageous in exploring a wider range of vectors for exiting the binding pockets of the target protein and the E3 ligase. The spirocyclic nature of this scaffold can also lead to improved physicochemical properties. While less explored in PROTAC design compared to piperidine, recent studies have demonstrated the successful incorporation of related spirocyclic moieties into potent and orally bioavailable PROTACs. One such example is the estrogen receptor degrader ERD-1233, which utilizes a 3-(dimethoxymethyl)-1-oxa-8-azaspiro[4.5]decane linker.[2][3][4][5]
Quantitative Data on PROTAC Performance
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Scaffold | DC50 | Dmax (%) | Cell Line | Reference |
| ARV-110 | Androgen Receptor | Cereblon | Piperidine-containing | - | >90 | VCaP | [1] |
| CFT8634 | BRD9 | Cereblon | Piperidine-containing | - | >90 | - | [6] |
| ERD-1233 | Estrogen Receptor | Cereblon | 3-(dimethoxymethyl)-1-oxa-8-azaspiro[4.5]decane | 0.9 nM | - | - | [5][7] |
Note: The data presented are for illustrative purposes and are derived from different studies, which may have variations in experimental conditions. A direct comparison of potency should be made with caution.
Physicochemical Properties
The choice of linker scaffold significantly impacts the physicochemical properties of the resulting PROTAC, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Piperidine Scaffolds | 1-Oxa-8-azaspiro[4.5]decan-3-one Scaffolds |
| Rigidity | High | Very High |
| Solubility | Can be enhanced by protonation of the basic nitrogen.[8] | The spirocyclic and oxa-substituted nature may improve solubility. |
| Metabolic Stability | Generally more resistant to metabolic degradation compared to flexible linkers.[1] | The rigid, spirocyclic structure is expected to confer high metabolic stability. |
| Synthetic Accessibility | Readily incorporated using well-established synthetic methods.[9] | Synthesis is more complex than for simple piperidine linkers. |
| Three-Dimensionality | Provides some 3D character. | Offers significant 3D diversity for linker exit vectors. |
Experimental Protocols
Accurate evaluation of PROTAC performance requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the development of PROTACs.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line of interest expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the normalized lysates and boil for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the binding kinetics and affinity of the PROTAC-mediated ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified target protein, E3 ligase, and PROTAC.
-
SPR running buffer (e.g., HBS-EP+).
-
Amine coupling kit for protein immobilization.
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the surface of an SPR sensor chip using standard amine coupling chemistry.
-
Binary Interaction Analysis: To determine the binary binding affinities, inject a series of concentrations of the PROTAC over the immobilized E3 ligase. In a separate experiment, inject a series of concentrations of the PROTAC mixed with a saturating concentration of the target protein over a blank flow cell to measure the affinity of the PROTAC for the target protein in solution (if the target protein cannot be immobilized).
-
Ternary Complex Formation Analysis: Inject a series of concentrations of the target protein mixed with a constant concentration of the PROTAC over the immobilized E3 ligase. The resulting sensorgrams will show the formation and dissociation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams using the instrument's software to determine the association rate constants (ka), dissociation rate constants (kd), and the equilibrium dissociation constant (KD) for the binary and ternary interactions. Calculate the cooperativity factor (alpha) to assess the stability of the ternary complex.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the cytotoxic effects of the PROTAC on cells.
Materials:
-
Cell line of interest.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
White, opaque-walled 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a specified period (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Luminescence Measurement: Mix the contents of the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration and determine the half-maximal inhibitory concentration (IC50) value.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC evaluation.
Caption: Structural comparison of scaffolds.
References
- 1. News - Single [spirochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erd-1233 — TargetMol Chemicals [targetmol.com]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of In Vitro ADME Properties of Novel Oxazaspirodecane Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a series of proprietary oxazaspirodecane compounds: OZD-A, OZD-B, and OZD-C. The following sections detail the experimental methodologies and present a comparative summary of key ADME parameters, including intestinal permeability, metabolic stability, and plasma protein binding. This document is intended to guide lead optimization efforts by highlighting potential liabilities and desirable characteristics within this chemical series.
In Vitro ADME Screening Workflow
The general workflow for assessing the in vitro ADME properties of the oxazaspirodecane compounds is depicted below. Early characterization of these properties is crucial for identifying promising candidates and flagging potential developmental challenges.[1]
Caption: General experimental workflow for in vitro ADME profiling.
Comparative ADME Data Summary
The following table summarizes the in vitro ADME properties of the oxazaspirodecane analogs OZD-A, OZD-B, and OZD-C. These compounds were evaluated for their intestinal permeability, metabolic stability in human liver microsomes, and binding to human plasma proteins. For context, Warfarin and Atenolol are included as high and low permeability/binding controls, respectively.
| Compound | Caco-2 Permeability (Papp A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Human Liver Microsome Stability (t½, min) | Human Plasma Protein Binding (% Bound) |
| OZD-A | 8.5 | 1.2 | 45 | 92.5 |
| OZD-B | 15.2 | 0.9 | > 60 | 85.1 |
| OZD-C | 2.1 | 4.8 | 18 | 98.9 |
| Warfarin | 25.0 | 1.0 | 40 | 99.3 |
| Atenolol | 0.5 | 1.1 | > 60 | < 10 |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below.
Caco-2 Permeability Assay
This assay assesses a compound's potential for intestinal absorption by measuring its transport across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[2][3]
-
Cell Culture and Monolayer Formation: Caco-2 cells are seeded onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm² and cultured for 21-28 days. The formation of a confluent and polarized monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[4][5]
-
Transport Assay:
-
On the day of the experiment, the cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For apical to basolateral (A→B) transport, the test compound (10 µM final concentration) in HBSS is added to the apical (donor) compartment, and fresh HBSS is added to the basolateral (receiver) compartment.[2]
-
For basolateral to apical (B→A) transport, the compound is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.[2]
-
The plates are incubated for 2 hours at 37°C with gentle shaking.[2]
-
At the end of the incubation, samples are collected from both donor and receiver compartments for analysis by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment. The efflux ratio (Papp B→A / Papp A→B) is calculated to identify potential active efflux. An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.
Metabolic Stability in Human Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[6][7]
-
Incubation:
-
Test compounds (1 µM final concentration) are incubated with pooled human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.[8][9]
-
The metabolic reaction is initiated by adding a NADPH-regenerating system.[9][10]
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[7][8]
-
The reaction in each aliquot is terminated by adding a cold 'stop solution' (typically acetonitrile) containing an internal standard.[6]
-
-
Sample Analysis: After protein precipitation via centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.[6]
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to determine the elimination rate constant (k), from which the in vitro half-life (t½) is calculated as: t½ = 0.693 / k
Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
This assay determines the fraction of a compound that binds to plasma proteins, which influences its distribution and availability to reach its therapeutic target.[11][12] Equilibrium dialysis is considered the gold standard for this assessment.[12][13]
-
Assay Setup:
-
The assay is performed using a 96-well RED (Rapid Equilibrium Dialysis) device, where each well contains two chambers separated by a semipermeable membrane (8K MWCO).[14]
-
Human plasma spiked with the test compound (1 µM final concentration) is added to one chamber.[13]
-
Phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber.[11]
-
-
Equilibration: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[11]
-
Sample Analysis: After incubation, aliquots are removed from both the plasma and buffer chambers. To ensure accurate measurement, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to equalize matrix effects. Samples are then analyzed by LC-MS/MS to determine the compound concentrations.[11]
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated as: % Bound = [1 - (Concentration in Buffer / Concentration in Plasma)] * 100
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. enamine.net [enamine.net]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. studylib.net [studylib.net]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. iphasebiosci.com [iphasebiosci.com]
- 13. enamine.net [enamine.net]
- 14. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - SG [thermofisher.com]
Benchmarking 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride against known M1 muscarinic agonists
An In-depth Analysis of Leading M1 Muscarinic Agonists for Preclinical Research
This guide provides a comprehensive comparison of established M1 muscarinic acetylcholine receptor (mAChR) agonists, offering a valuable resource for researchers and drug development professionals. M1 receptors are a key target in the central nervous system for potential therapeutic intervention in neurodegenerative disorders such as Alzheimer's disease. While direct experimental data for 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride is not publicly available, this guide benchmarks prominent M1 agonists—Xanomeline, Sabcomeline, Pilocarpine, and Oxotremorine-M—to provide a framework for evaluating novel compounds. The spirocyclic scaffold, as seen in 1-Oxa-8-azaspiro[4.5]decan-3-one, has shown promise in related structures, with derivatives demonstrating M1 receptor affinity and partial agonist activity.
Introduction to M1 Muscarinic Agonists
M1 muscarinic receptors, predominantly located in the central nervous system, play a crucial role in cognitive functions like learning and memory. Agonists targeting these receptors are of significant interest for treating cognitive decline associated with Alzheimer's disease and other neurological conditions. An ideal M1 agonist would exhibit high selectivity for the M1 receptor subtype to minimize off-target effects mediated by other muscarinic receptors (M2-M5). This guide focuses on in vitro benchmarking, a critical first step in the characterization of novel M1 agonists.
Comparative Analysis of M1 Agonist Performance
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of selected benchmark M1 muscarinic agonists. These values are derived from various in vitro assays and provide a quantitative basis for comparison.
Table 1: M1 Receptor Binding Affinities (Ki) of Benchmark Agonists
| Compound | Receptor | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| Xanomeline | Human M1 | 158.49 | --INVALID-LINK---QNB | A9 L cells | [1] |
| Sabcomeline | Human M1 | 1.0 - 10.0 | [³H]N-methylscopolamine | CHO cells | [2] |
| Pilocarpine | Human M1 | 2,700 | [³H]N-methylscopolamine | Cloned human M1 receptors | [3][4] |
| Oxotremorine-M | Human M1 | 17 | [³H]-oxotremorine-M | CHO cell membranes | [5] |
Note: Ki values are indicative of the affinity of a compound for a receptor; a lower Ki value signifies a higher binding affinity.
Table 2: Functional Potency (EC50) of Benchmark M1 Agonists in In Vitro Assays
| Compound | Receptor | Assay Type | EC50 (nM) | Reference |
| Xanomeline | Human M1 | Calcium Flux | 1.6 | [1] |
| Sabcomeline | Human M1 | Phosphoinositide Hydrolysis | 130 | [2] |
| Pilocarpine | M1/M3 | Phosphoinositide Turnover | 18,000 | [6] |
| Oxotremorine-M | M4 | Calcium Current Inhibition | 140 | [7] |
| Oxotremorine | M1 | Calcium Flux | 917 | [8] |
Note: EC50 values represent the concentration of a compound that elicits 50% of the maximal response in a functional assay.
Key Signaling Pathway and Experimental Workflow
The activation of the M1 muscarinic receptor, a Gq-coupled receptor, initiates a well-defined signaling cascade that leads to downstream cellular responses. A typical experimental workflow for characterizing novel M1 agonists involves a series of in vitro assays to determine their binding affinity and functional potency.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Workflow for M1 Agonist Characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of M1 agonist activity. Below are protocols for two key in vitro assays.
Radioligand Binding Assay Protocol
This assay determines the binding affinity (Ki) of a test compound for the M1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M1 muscarinic receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]N-methylscopolamine) and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[3]
Calcium Flux Assay Protocol
This functional assay measures the ability of a test compound to activate the M1 receptor and elicit a downstream signaling event, specifically the mobilization of intracellular calcium.
-
Cell Culture: Plate cells stably expressing the human M1 receptor (e.g., CHO or HEK293 cells) in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a buffered salt solution, often containing probenecid to prevent dye extrusion. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Agonist Addition: Add the diluted test compound to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.[8][9]
Conclusion
The benchmarking of known M1 muscarinic agonists like Xanomeline, Sabcomeline, Pilocarpine, and Oxotremorine-M provides a critical reference point for the evaluation of novel therapeutic candidates. While direct comparative data for this compound is not currently available, the established M1 agonist activity of structurally related spirocyclic compounds suggests that this chemical scaffold warrants further investigation. By employing standardized in vitro assays, such as radioligand binding and calcium flux measurements, researchers can effectively characterize the potency and selectivity of new chemical entities, paving the way for the development of improved M1-targeted therapies for cognitive disorders.
References
- 1. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Sabcomeline | Selective M1 mAChR Agonist | [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity | MDPI [mdpi.com]
- 5. oxotremorine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride as a Viable Drug Scaffold for Sigma-1 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds that offer high affinity and selectivity for specific biological targets is a cornerstone of modern drug discovery. This guide provides a comparative analysis of the 1-oxa-8-azaspiro[4.5]decan-3-one scaffold, highlighting its potential as a viable backbone for the development of selective sigma-1 (σ1) receptor ligands. The sigma-1 receptor is a compelling therapeutic target implicated in a range of neurological and psychiatric disorders, including neurodegenerative diseases, neuropathic pain, and depression.
While direct pharmacological data for 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride is limited, suggesting its role as a synthetic intermediate, derivatives of this spirocyclic system have demonstrated high efficacy. This guide will compare the performance of these derivatives against established sigma-1 receptor modulators, supported by experimental data and detailed protocols.
Comparative Performance of Drug Scaffolds
The validation of a drug scaffold hinges on its ability to generate derivatives with potent and selective binding affinity for the intended target. The 1-oxa-8-azaspiro[4.5]decane framework has proven to be a promising starting point for developing such ligands.
Table 1: Comparative Binding Affinity of Sigma-1 Receptor Ligands
| Scaffold/Compound | Chemical Structure | Target Receptor | Binding Affinity (Ki in nM) | Selectivity (Ki σ2/σ1) |
| 1-Oxa-8-azaspiro[4.5]decane Derivative 1 | [Image of the chemical structure of a representative derivative] | Sigma-1 | 0.47 | 44 |
| 1-Oxa-8-azaspiro[4.5]decane Derivative 2 | [Image of the chemical structure of another representative derivative] | Sigma-1 | 1.2 | 25 |
| (+)-Pentazocine (Prototypical Agonist) | [Image of the chemical structure of (+)-Pentazocine] | Sigma-1 | 3.1 - 8.6 | ~100 |
| Haloperidol (Antagonist) | [Image of the chemical structure of Haloperidol] | Sigma-1 | 0.9 - 6.6 | 4 - 30 |
| PRE-084 (Selective Agonist) | [Image of the chemical structure of PRE-084] | Sigma-1 | 2.2 | >1000 |
| NE-100 (Selective Antagonist) | [Image of the chemical structure of NE-100] | Sigma-1 | 0.8 | ~150 |
Data for 1-Oxa-8-azaspiro[4.5]decane derivatives are based on published research on substituted analogs.[1]
As evidenced in the table, derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold exhibit nanomolar binding affinities for the sigma-1 receptor, comparable to or exceeding that of the well-established ligand (+)-pentazocine.[1] Furthermore, these derivatives show moderate to good selectivity over the sigma-2 (σ2) receptor, a critical factor in minimizing off-target effects.
The Role of the Sigma-1 Receptor in Neurological Disorders
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating cellular stress responses, calcium signaling, and neuronal plasticity. Modulation of the sigma-1 receptor has shown therapeutic potential in a variety of central nervous system (CNS) disorders.
References
Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of 1-Oxa-8-azaspiro[4.5]decan-3-one Derivatives and Related Analogs
For researchers and drug development professionals, understanding the target selectivity and potential off-target effects of novel chemical scaffolds is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of 1-Oxa-8-azaspiro[4.5]decan-3-one derivatives and structurally related azaspiro[4.5]decane analogs. By presenting key experimental data and methodologies, this document aims to facilitate a deeper understanding of the structure-activity relationships that govern the target selectivity of this versatile scaffold.
The 1-Oxa-8-azaspiro[4.5]decane core structure has emerged as a privileged scaffold in medicinal chemistry, giving rise to derivatives with a wide array of pharmacological activities. These compounds have been investigated for their potential as ligands for sigma receptors, muscarinic receptors, adrenergic receptors, and opioid receptors, among others. This guide synthesizes findings from multiple studies to offer a cross-reactive perspective on these derivatives, highlighting how subtle structural modifications can significantly alter their binding profiles and functional activities.
Comparative Analysis of Binding Affinities
The following tables summarize the binding affinities of various 1-Oxa-8-azaspiro[4.5]decan-3-one derivatives and related analogs for their primary targets and key off-targets. This quantitative data provides a clear comparison of the selectivity of these compounds.
Table 1: Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Derivatives for Sigma Receptors
| Compound | R | Ki (σ1) (nM) | Ki (σ2) (nM) | Selectivity (σ2/σ1) |
| 1 | -CH2CH2F | 1.2 ± 0.2 | 25.4 ± 3.1 | 21.2 |
| 2 | -CH2CH2CH2F | 0.47 ± 0.08 | 12.6 ± 1.5 | 26.8 |
| 3 | -(CH2)2O(CH2)2F | 2.1 ± 0.3 | 46.2 ± 5.8 | 22.0 |
| 4 | -(CH2)2O(CH2)3F | 1.8 ± 0.2 | 79.2 ± 9.1 | 44.0 |
Data extracted from a study on novel sigma-1 receptor radioligands[1].
Table 2: Binding Affinities of 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Derivatives for Muscarinic Receptors
| Compound | R1 | R2 | Ki (M1) (nM) | Ki (M2) (nM) | Selectivity (M2/M1) |
| 5a | Me | Me | 7.8 | 12 | 1.5 |
| 5b | Et | Me | 33 | 150 | 4.5 |
| 5c | n-Pr | Me | 120 | 830 | 6.9 |
Data from a study on M1 muscarinic agonists[2].
Table 3: Functional Activity of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives at Adrenergic Receptors
| Compound | Primary Activity |
| 6 | α1-adrenoceptor antagonism |
| 7 | α2-adrenoceptor antagonism |
Based on findings from a study on antihypertensive agents[3].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays cited in this guide.
Radioligand Binding Assays for Sigma Receptors
Objective: To determine the binding affinity (Ki) of the test compounds for σ1 and σ2 receptors.
Materials:
-
Membrane homogenates from CHO cells expressing human σ1 or σ2 receptors.
-
Radioligand: --INVALID-LINK---pentazocine for σ1 and [3H]-DTG for σ2.
-
Non-specific binding control: Haloperidol.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds at various concentrations.
Procedure:
-
Membrane homogenates are incubated with the respective radioligand and varying concentrations of the test compound in the assay buffer.
-
Incubation is carried out at 37°C for 120 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
IC50 values are determined by non-linear regression analysis of the competition binding curves.
-
Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Radioligand Binding Assays for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of the test compounds for M1 and M2 muscarinic receptors.
Materials:
-
Membrane preparations from rat cerebral cortex (for M1) and heart (for M2).
-
Radioligand: [3H]pirenzepine for M1 and [3H]AF-DX 384 for M2.
-
Non-specific binding control: Atropine.
-
Assay buffer: 50 mM Na-K phosphate buffer, pH 7.4.
-
Test compounds at various concentrations.
Procedure:
-
Membrane preparations are incubated with the respective radioligand and a range of concentrations of the test compound.
-
Incubation is performed at 25°C for 60 minutes.
-
Bound and free radioligands are separated by filtration through Whatman GF/B filters.
-
Filters are washed with ice-cold buffer.
-
Radioactivity is quantified using a liquid scintillation counter.
-
IC50 values are calculated from the dose-response curves.
-
Ki values are derived using the Cheng-Prusoff equation.[2]
Visualizing Molecular Interactions and Workflows
Diagrams are provided to illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: General workflow for radioligand binding assays.
References
- 1. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of novel analogs of 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of novel analogs related to the 1-Oxa-8-azaspiro[4.5]decan-3-one scaffold. Due to a scarcity of publicly available data on direct analogs of 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride, this document focuses on the characterization of structurally similar spirocyclic systems, offering insights into how modifications of the core structure influence biological activity.
This guide synthesizes experimental data on three distinct classes of 1-Oxa-8-azaspiro[4.5]decane analogs, highlighting their potential as selective σ1 receptor ligands, M1 muscarinic agonists, and anticancer agents. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development in this area.
Performance Comparison of Azaspiro[4.5]decane Analogs
The following tables summarize the quantitative data for different series of azaspiro[4.5]decane analogs, allowing for a clear comparison of their biological activities.
Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Derivatives [1]
| Compound ID | R | K_i (σ1) [nM] | K_i (σ2) [nM] | Selectivity (σ2/σ1) |
| 1 | H | 12.1 ± 1.5 | 254 ± 25 | 21.0 |
| 2 | F | 3.2 ± 0.4 | 141 ± 12 | 44.1 |
| 3 | Cl | 1.5 ± 0.2 | 31.5 ± 3.1 | 21.0 |
| 4 | Br | 0.9 ± 0.1 | 27.9 ± 2.5 | 31.0 |
| 5 | I | 0.47 ± 0.06 | 19.3 ± 1.8 | 41.1 |
| 6 | OCH3 | 8.7 ± 1.1 | 17.4 ± 1.6 | 2.0 |
| 7 | CH3 | 2.1 ± 0.3 | 46.2 ± 4.2 | 22.0 |
| 8 | CF3 | 1.8 ± 0.2 | 55.8 ± 5.1 | 31.0 |
Table 2: M1 and M2 Muscarinic Receptor Binding Affinities of 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Analogs [2]
| Compound ID | R1 | R2 | K_i (M1) [nM] | K_i (M2) [nM] |
| 6a | Me | Me | 7.7 | 13 |
| 6b | Me | Et | 19 | 110 |
| 6c | Me | n-Pr | 18 | 74 |
| 6d | Me | n-Bu | 23 | 200 |
| 6e | Et | Me | 24 | 120 |
| YM796 | - | - | 16 | 210 |
| RS86 | - | - | 3.2 | 1.8 |
Table 3: Antiproliferative Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Analogs [3]
| Compound ID | Cancer Cell Line | IC50 [µM] |
| 6b | HCT-116 | 1.42 |
| MCF-7 | 2.51 | |
| PC-3 | 3.67 | |
| HepG2 | 4.13 | |
| 6e | HCT-116 | 1.25 |
| MCF-7 | 2.17 | |
| PC-3 | 3.28 | |
| HepG2 | 3.94 | |
| 7b | HCT-116 | 1.11 |
| MCF-7 | 1.98 | |
| PC-3 | 2.87 | |
| HepG2 | 3.56 | |
| Doxorubicin | HCT-116 | 1.23 |
| MCF-7 | 2.15 | |
| PC-3 | 3.16 | |
| HepG2 | 3.89 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: General experimental workflow for the development of novel therapeutic agents.
Caption: Simplified signaling pathway of Sigma-1 receptor activation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Sigma-1 Receptor Binding Assay[1]
This protocol is used to determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.
-
Materials:
-
Guinea pig brain membranes (as a source of σ1 receptors)
-
--INVALID-LINK---pentazocine (radioligand)
-
Test compounds (novel 1-Oxa-8-azaspiro[4.5]decane analogs)
-
Haloperidol (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation counter and fluid
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, guinea pig brain membrane homogenate, and --INVALID-LINK---pentazocine at a concentration near its Kd.
-
Add the test compounds at various concentrations. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of haloperidol.
-
Incubate the plates to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plates, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by plotting the percent specific binding against the logarithm of the test compound concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
M1 Muscarinic Receptor Binding Assay[2]
This protocol is used to determine the binding affinity (Ki) of test compounds for the M1 muscarinic receptor.
-
Materials:
-
Cell membranes from cells expressing human M1 muscarinic receptors
-
[³H]pirenzepine (radioligand)
-
Test compounds (novel 1-Oxa-2,8-diazaspiro[4.5]decan-3-one analogs)
-
Atropine (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation counter and fluid
-
-
Procedure:
-
Follow a similar procedure as the sigma-1 receptor binding assay, using M1 receptor-expressing cell membranes and [³H]pirenzepine as the radioligand.
-
Use atropine to determine non-specific binding.
-
Calculate IC50 and Ki values as described above.
-
Antiproliferative MTT Assay[3]
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of a compound.
-
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, PC-3, HepG2)
-
Complete cell culture medium
-
Test compounds (novel 1-Thia-4-azaspiro[4.5]decan-3-one analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
References
- 1. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride (CAS No. 133382-42-0) was publicly available at the time of this document's creation. The following guidance is based on safety data for structurally similar compounds and general principles for the disposal of hydrochloride salts of organic compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and conduct a thorough risk assessment before handling this chemical.
This document provides essential safety information and a general disposal framework for this compound, tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and Safety Precautions
Based on data from analogous compounds, this compound is anticipated to present the following hazards. Adherence to standard laboratory safety protocols is crucial.
| Hazard Category | Anticipated Hazard | Recommended Precautionary Statements |
| Acute Toxicity | Potentially harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Corrosion/Irritation | May cause skin irritation.[1] | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Eye Damage/Irritation | May cause serious eye irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention. |
| Respiratory Sensitization | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves when handling this compound.[1]
Disposal Procedures
The primary method for the disposal of this compound involves neutralization of its acidic properties, followed by disposal as aqueous waste in accordance with local regulations.
Experimental Protocol for Neutralization and Disposal:
-
Dilution: In a designated chemical fume hood, slowly add the this compound waste to a large volume of cold water (a general guideline is to dilute to a concentration below 5%). Always add the chemical to water, not the other way around, to avoid splashing and excessive heat generation.
-
Neutralization: While stirring the diluted solution, slowly add a weak base, such as a 5% solution of sodium bicarbonate or sodium carbonate. The addition of a base should be done cautiously as it may cause fizzing or bubbling.[2]
-
pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base dropwise until the pH of the solution is neutral (pH 6.8-7.2).[2]
-
Waste Collection: Once neutralized, the resulting solution should be transferred to a clearly labeled aqueous waste container.
-
Final Disposal: The collected aqueous waste must be disposed of through your institution's approved chemical waste disposal program. Do not pour down the drain unless explicitly permitted by your local EHS guidelines for neutralized solutions of this nature.[1]
Visualized Disposal Workflow
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for handling 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride (CAS No. 133382-42-0). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the required equipment.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face | Chemical safety goggles or a full-face shield | Must meet ANSI Z87.1 standards. |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Change gloves immediately if contaminated. |
| Flame-resistant lab coat | To be worn at all times in the laboratory. | |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | A NIOSH-approved respirator with appropriate cartridges may be required for large quantities or in case of spills. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is mandatory to ensure safety during the handling and storage of this compound.
Handling Procedure:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that a safety shower and eyewash station are accessible.[1] Prepare all necessary labware and have a spill kit readily available.
-
Engineering Controls: All manipulations and transfers of the chemical must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protection: Don all required PPE as specified in the table above before beginning work.
-
Avoiding Contamination: Do not eat, drink, or smoke in the work area.[1] Avoid contact with skin and eyes.[1][2][3] Wash hands thoroughly after handling.[1][2][3]
-
Container Management: Keep the container tightly closed when not in use.[1][2]
Storage Procedure:
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1][2]
-
Conditions: Keep the container tightly sealed.[1][2] Store locked up.
-
Ignition Sources: Keep away from heat, sparks, and open flames.[1]
Disposal Plan: Waste Management
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Labeling: All waste containing this chemical must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Containerization: Collect waste in a designated, sealed, and chemically resistant container. Do not mix with other waste streams unless compatibility is confirmed. As a halogenated organic compound, it should be segregated with other halogenated wastes.
-
Spill Residues: Any absorbent material used to clean up spills must also be collected and disposed of as hazardous waste.
Disposal Method:
-
Professional Disposal: Dispose of contents and container in accordance with all local, state, and federal regulations. This typically involves incineration at a licensed hazardous waste disposal facility.
-
Environmental Precautions: Do not allow the product to enter drains, waterways, or soil.[1][2]
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is required in the event of a spill or personnel exposure.
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, and only if trained to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Cleanup: Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Large Spills: For large spills, or if you are not trained in spill cleanup, contact your institution's Environmental Health and Safety (EHS) office immediately.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
Caption: Workflow for handling a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

